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  • Product: 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one
  • CAS: 98434-22-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-bromo-2H-benzo[b]thiazin-3(4H)-one: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Heterocycle The landscape of modern drug discovery is characterized by an ongoing quest for novel molecular scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Heterocycle

The landscape of modern drug discovery is characterized by an ongoing quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among the myriad of heterocyclic systems, the 2H-benzo[b][1]thiazin-3(4H)-one core has garnered significant attention as a "privileged" structure. Its unique conformational properties and the presence of reactive handles for chemical modification make it an attractive starting point for the development of new therapeutic agents. This guide focuses on a key derivative of this family, 6-bromo-2H-benzo[b]thiazin-3(4H)-one , a compound that serves as a crucial building block in the synthesis of molecules with promising pharmacological profiles.

This document provides a comprehensive overview of the fundamental properties of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, from its synthesis and reactivity to its emerging applications in drug development, with a particular focus on its role in the design of novel acetylcholinesterase inhibitors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of 6-bromo-2H-benzo[b]thiazin-3(4H)-one are summarized in the table below.

PropertyValueSource
CAS Number 98434-22-1[2][3]
Molecular Formula C₈H₆BrNOS[2]
Molecular Weight 244.11 g/mol [2]
IUPAC Name 6-bromo-2H-1,4-benzothiazin-3(4H)-one
Melting Point 206 °C
Boiling Point 394.7 ± 42.0 °C at 760 mmHg
Physical Form Solid[3]
Purity Typically ≥98%
InChI Key QXMFOFHASVVZIT-UHFFFAOYSA-N[3]
SMILES BrC1=CC=C2C(NC(CS2)=O)=C1[3]

Synthesis and Characterization

The synthesis of the 2H-benzo[b][1]thiazin-3(4H)-one core generally involves the cyclization of a 2-aminobenzenethiol derivative with a suitable C2-building block.[4][5] For the targeted synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, the logical precursors are 2-amino-5-bromobenzenethiol and a haloacetic acid derivative.

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient synthetic route to the title compound.

Synthesis_of_6-bromo-2H-benzo[b]thiazin-3(4H)-one cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization 5-bromo-2-methylbenzothiazole 5-bromo-2-methylbenzothiazole 2-amino-4-bromobenzenethiol 2-amino-4-bromobenzenethiol 5-bromo-2-methylbenzothiazole->2-amino-4-bromobenzenethiol NaOH, Ethylene Glycol, 140°C 2-amino-4-bromobenzenethiol_2 2-amino-4-bromobenzenethiol Target_Compound 6-bromo-2H-benzo[b]thiazin-3(4H)-one 2-amino-4-bromobenzenethiol_2->Target_Compound Base (e.g., K2CO3), Solvent (e.g., Acetone) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Target_Compound

Plausible synthetic route to 6-bromo-2H-benzo[b]thiazin-3(4H)-one.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-amino-4-bromobenzenethiol

A detailed protocol for the synthesis of the key intermediate, 2-amino-4-bromobenzenethiol, has been described.[6] To a solution of 5-bromo-2-methylbenzo[d]thiazole in ethylene glycol, an aqueous solution of sodium hydroxide is added. The reaction mixture is heated to 140°C for several hours. After completion, the reaction is concentrated, and the crude product is purified to yield 2-amino-4-bromobenzenethiol.[6]

Step 2: Synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

The synthesis of the 2H-benzo[b][1]thiazin-3(4H)-one ring system is typically achieved by reacting a 2-aminobenzenethiol with a haloacetyl halide or a haloalkanoate.[4][5] In a suitable solvent such as acetone, 2-amino-4-bromobenzenethiol is treated with chloroacetyl chloride in the presence of a base like potassium carbonate. The reaction mixture is stirred, likely at room temperature or with gentle heating, until completion. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.

Characterization

The structural elucidation of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its derivatives is routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the thiazinone ring, and the N-H proton. The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam, the methylene carbon, and the aromatic carbons.

  • IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) and a band for the N-H stretching vibration.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Reactivity and Derivatization Potential

The 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold possesses several sites amenable to chemical modification, making it a versatile platform for generating compound libraries for drug discovery.

Reactivity_of_6-bromo-2H-benzo[b]thiazin-3(4H)-one Core 6-bromo-2H-benzo[b]thiazin-3(4H)-one N_Alkylation N-Alkylation Core->N_Alkylation Reaction at N-H Aromatic_Substitution Aromatic Substitution (e.g., at C-6) Core->Aromatic_Substitution Reaction at Bromine Carbonyl_Chemistry Carbonyl Chemistry (Lactam) Core->Carbonyl_Chemistry Reaction at C=O N_Derivatives N_Derivatives N_Alkylation->N_Derivatives Introduction of various side chains C6_Derivatives C6_Derivatives Aromatic_Substitution->C6_Derivatives Coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Lactam_Ring_Opening Lactam_Ring_Opening Carbonyl_Chemistry->Lactam_Ring_Opening Hydrolysis

Key reactivity sites of the 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold.
  • N-Alkylation: The secondary amine within the lactam ring is a key site for derivatization. It can be readily alkylated using various alkyl halides in the presence of a base, allowing for the introduction of a wide range of substituents at the N-4 position. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Aromatic Electrophilic and Nucleophilic Substitution: The bromine atom at the C-6 position serves as a versatile handle for further functionalization. It can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for extensive exploration of the chemical space around the benzothiazine core.

  • Lactam Reactivity: The cyclic amide (lactam) functionality is relatively stable but can undergo hydrolysis under strong acidic or basic conditions. This property is important to consider in the context of drug stability and metabolism.

Application in Drug Development: A Focus on Acetylcholinesterase Inhibition

Derivatives of the 2H-benzo[b][1]thiazin-3(4H)-one scaffold have shown promise as potent inhibitors of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.

A recent study detailed the design, synthesis, and evaluation of a series of novel 2H-benzo[b][1]thiazin-3(4H)-one derivatives as AChE inhibitors.[1] These compounds were synthesized by attaching various substituted 1,3,4-thiadiazole moieties to the benzothiazinone core, demonstrating the utility of this scaffold in generating biologically active molecules.

Mechanism of Action: Dual Binding Site Inhibition

Molecular docking studies have provided valuable insights into the mechanism by which these benzothiazinone derivatives inhibit AChE. The most potent compounds were found to interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

AChE_Inhibition_Mechanism cluster_AChE Acetylcholinesterase (AChE) cluster_Interactions Key Interactions CAS Catalytic Active Site (CAS) Gorge Active Site Gorge PAS Peripheral Anionic Site (PAS) Inhibitor Benzothiazinone Derivative H_Bond Hydrogen Bonding Inhibitor->H_Bond interacts via Pi_Pi π-π Stacking Inhibitor->Pi_Pi interacts via H_Bond->CAS with Ser293 & Phe295 Pi_Pi->CAS with Tyr337 & Tyr341 Pi_Pi->PAS with Trp286

Schematic of the dual binding site inhibition of AChE by a benzothiazinone derivative.

The key interactions observed in the docking studies include:[1]

  • π-π Stacking: The benzothiazinone ring system engages in π-π stacking interactions with the indole ring of Tryptophan (Trp286) in the PAS. Additional π-π interactions are observed with Tyrosine residues (Tyr337 and Tyr341) in the CAS.

  • Hydrogen Bonding: The carbonyl group of the lactam forms crucial hydrogen bonds with amino acid residues such as Serine (Ser293) and Phenylalanine (Phe295) in the CAS.

This dual-site interaction is a hallmark of highly effective AChE inhibitors, as it can both block the active site and interfere with the allosteric modulation of the enzyme by the PAS.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro evaluation of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

6-bromo-2H-benzo[b]thiazin-3(4H)-one has emerged as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis, coupled with multiple sites for chemical modification, provides a robust platform for the generation of diverse compound libraries. The demonstrated success of its derivatives as potent acetylcholinesterase inhibitors highlights the potential of this core structure in the development of novel therapeutics for neurodegenerative diseases.

Future research in this area will likely focus on further exploring the structure-activity relationships of benzothiazinone derivatives against AChE and other biological targets. The strategic modification of the N-4 and C-6 positions will continue to be a key approach to fine-tuning the potency, selectivity, and pharmacokinetic properties of these promising compounds. As our understanding of the biological roles of this scaffold deepens, 6-bromo-2H-benzo[b]thiazin-3(4H)-one is poised to remain a molecule of significant interest to the drug discovery community.

References

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. - ResearchGate. Available at: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. - Beilstein Journals. Available at: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. - PMC. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. - MDPI. Available at: [Link]

  • 6-Bromo-2H-benzo[b][1]thiazin-3(4H)-one. - Amerigo Scientific. Available at: [Link]

  • A RING TRANSFORMATION OF 2-BENZOYL-1,4-BENZOTHIAZIN-3- ONE INTO 1,3-BENZOTHIAZOLE AND PYRAZOLE DERIVATIVES. - Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. - PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. - PMC. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. - PMC. Available at: [Link]

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Exploratory

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" literature review

An In-depth Technical Guide to 6-bromo-2H-benzo[b]thiazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-bromo-2H-benzo[b]thiazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, a member of the promising benzothiazinone class of heterocyclic compounds. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its synthesis, chemical characteristics, and burgeoning biological significance, with a particular focus on its potential as a therapeutic agent.

Introduction: The Rise of Benzothiazinones

The benzothiazinone scaffold has emerged as a molecule of significant interest in medicinal chemistry, primarily driven by the discovery of its potent antitubercular activity.[1][2][3] Compounds such as BTZ043 and PBTZ169 have demonstrated remarkable efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting the essential enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall.[3][4][5] This unique mechanism of action has positioned benzothiazinones as a critical new class of antibiotics in the fight against tuberculosis.[2][3] Beyond their antitubercular properties, derivatives of the 2H-benzo[b][1][5]thiazin-3(4H)-one core have been explored for other therapeutic applications, including as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[6][7][8]

The subject of this guide, 6-bromo-2H-benzo[b]thiazin-3(4H)-one, represents a specific analogue within this important class. The introduction of a bromine atom at the 6-position of the benzothiazinone core is anticipated to modulate the compound's physicochemical properties and biological activity, making it a subject of interest for further investigation and development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-2H-benzo[b]thiazin-3(4H)-one is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.

PropertyValueSource
Molecular Formula C8H6BrNOS[9]
Molecular Weight 244.11 g/mol [9][10]
Appearance Solid[9][10]
Melting Point 206 °C[10]
Boiling Point 394.7 ± 42.0 °C at 760 mmHg[10]
CAS Number 98434-22-1[9]

Synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

While specific literature detailing the synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one is not abundant, its synthesis can be logically inferred from established methods for constructing the benzothiazinone scaffold. A general and robust method involves the cyclization of a substituted 2-aminothiophenol with a suitable two-carbon electrophile.

Proposed Synthetic Pathway

A plausible synthetic route to 6-bromo-2H-benzo[b]thiazin-3(4H)-one is outlined below. This pathway commences with the commercially available 4-bromo-2-nitroaniline.

Synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one A 4-bromo-2-nitroaniline B Reduction A->B C 4-bromo-benzene-1,2-diamine B->C D Diazotization & Sandmeyer Reaction C->D E 2-amino-5-bromobenzenethiol D->E F Cyclization with Chloroacetyl Chloride E->F G 6-bromo-2H-benzo[b]thiazin-3(4H)-one F->G

Caption: Proposed synthetic pathway for 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 4-bromo-2-nitroaniline to 4-bromo-benzene-1,2-diamine

  • To a solution of 4-bromo-2-nitroaniline in ethanol, add a reducing agent such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H2, Pd/C).

  • The reaction mixture is typically heated under reflux until the starting material is consumed (monitored by TLC).

  • After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Conversion of 4-bromo-benzene-1,2-diamine to 2-amino-5-bromobenzenethiol

  • This transformation can be achieved via a diazotization reaction followed by a Sandmeyer-type reaction with a sulfur nucleophile.

  • The diamine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt.

  • The diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiophenol.

Step 3: Cyclization to form 6-bromo-2H-benzo[b]thiazin-3(4H)-one

  • The 2-amino-5-bromobenzenethiol is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane or acetone) in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated.[8]

  • The reaction typically proceeds at room temperature and is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the final compound.

Biological Activities and Therapeutic Potential

The biological activities of 6-bromo-2H-benzo[b]thiazin-3(4H)-one have not been extensively reported. However, based on the known activities of the broader benzothiazinone class, several potential therapeutic applications can be postulated.

Antitubercular Activity

The most prominent activity of benzothiazinones is their potent effect against Mycobacterium tuberculosis.[2][3] This activity is critically dependent on the presence of a nitro group at the C-8 position, which is reduced to a nitroso derivative that covalently inhibits the DprE1 enzyme.[3][4]

Mechanism of Action of Nitro-Benzothiazinones cluster_0 Mycobacterial Cell BTZ Nitro-BTZ (Prodrug) Nitroso_BTZ Nitroso-BTZ (Active Drug) BTZ->Nitroso_BTZ Reduction DprE1 DprE1 Enzyme Nitroso_BTZ->DprE1 Covalent Bonding to Cys387 Covalent_Adduct Covalent BTZ-DprE1 Adduct DprE1->Covalent_Adduct Inhibition Inhibition of Arabinan Synthesis Covalent_Adduct->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of nitro-benzothiazinones against M. tuberculosis.

While 6-bromo-2H-benzo[b]thiazin-3(4H)-one lacks the critical nitro group, its core structure could still serve as a scaffold for the development of new antitubercular agents. The bromo-substituent could influence membrane permeability or interaction with other potential targets.

Acetylcholinesterase Inhibition

Recent studies have shown that derivatives of 2H-benzo[b][1][5]thiazin-3(4H)-one can act as potent acetylcholinesterase (AChE) inhibitors.[6][7][8] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a major therapeutic strategy for Alzheimer's disease. Molecular docking studies of related compounds have shown interactions with the active site of AChE, including π–π stacking interactions with tryptophan and tyrosine residues.[8] The 6-bromo substituent could potentially enhance these interactions through halogen bonding or by altering the electronic properties of the aromatic ring.

AChE Inhibition by Benzothiazinone Derivatives cluster_1 Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Increased_ACh Increased Acetylcholine Levels AChE->Increased_ACh Benzothiazinone 6-bromo-2H-benzo[b]thiazin-3(4H)-one Inhibition Inhibition Benzothiazinone->Inhibition Inhibition->AChE

Caption: Postulated mechanism of acetylcholinesterase inhibition.

Other Potential Activities

The benzothiazine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[11] Therefore, 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its derivatives warrant investigation for these and other potential therapeutic applications.

Future Research Directions

The study of 6-bromo-2H-benzo[b]thiazin-3(4H)-one is still in its early stages, and there are several promising avenues for future research:

  • Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthetic route to 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

  • Biological Screening: Comprehensive biological evaluation of the compound against a panel of targets, including various bacterial strains, cancer cell lines, and key enzymes relevant to human diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications at various positions of the benzothiazinone core to establish clear SAR.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanism of action for any confirmed biological activities.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogues to assess their drug-likeness.

Conclusion

6-bromo-2H-benzo[b]thiazin-3(4H)-one is a halogenated derivative of a privileged heterocyclic scaffold with significant therapeutic potential. While its specific biological activities are yet to be fully elucidated, the known pharmacology of the benzothiazinone class suggests that this compound could be a valuable starting point for the development of novel drugs, particularly in the areas of infectious diseases and neurodegenerative disorders. Further research into its synthesis, biological evaluation, and medicinal chemistry optimization is highly warranted.

References

  • Benzothiazinones (BTZs) structural modifications and mechanism of... - ResearchGate. (n.d.).
  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC. (n.d.).
  • Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. (n.d.).
  • Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed. (2009, May 8).
  • AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS - PharmaTutor. (2015, March 2).
  • Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1][5]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed. (2022, March 25). Retrieved from

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors | AVESİS. (n.d.). Retrieved from

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. (2022, March 25). Retrieved from

  • 6-Bromo-2H-benzo[b][1][5]thiazin-3(4H)-one - Sigma-Aldrich. (n.d.). Retrieved from

  • 6-Bromo-2H-benzo[b][1][5]thiazin-3(4H)-one - Amerigo Scientific. (n.d.). Retrieved from

  • 6-Bromo-2H-benzo[b][1][5]thiazin-3(4H)-one - Sigma-Aldrich. (n.d.). Retrieved from

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem. (n.d.).
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives - MDPI. (2025, May 9). Retrieved from

  • Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012, January 1). Retrieved from

  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed. (2014, May 22). Retrieved from

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds - ResearchGate. (2024, April 11).
  • 1803567-42-1|6-Bromo-2H-benzo[e][1][4]thiazin-3(4H)-one 1,1-dioxide - BLDpharm. (n.d.). Retrieved from

  • 6-Bromo-2H-benzo b 1,4 thiazin-3(4H)-one AldrichCPR 98434-22-1 - Sigma-Aldrich. (n.d.).

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Foundational

6-bromo-2H-benzo[b]thiazin-3(4H)-one: Chemical Safety & Handling Guide

Executive Safety Summary 6-bromo-2H-benzo[b]thiazin-3(4H)-one (CAS: 98434-22-1) is a halogenated heterocyclic scaffold widely utilized in medicinal chemistry for the development of bioactive molecules, including acetylch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-bromo-2H-benzo[b]thiazin-3(4H)-one (CAS: 98434-22-1) is a halogenated heterocyclic scaffold widely utilized in medicinal chemistry for the development of bioactive molecules, including acetylcholinesterase inhibitors and antiviral agents.

While often treated as a generic intermediate, its specific structural features—a fused benzene-thiazine ring system with a reactive bromide handle—dictate a specific safety profile. It is a Class 11 Combustible Solid that presents significant irritation hazards to mucosal membranes and potential aquatic toxicity. This guide moves beyond the standard SDS to provide operational context for safe handling, synthesis, and disposal.

Chemical Identity & Physicochemical Properties

Precise identification is the first step in safety. The high melting point indicates a stable solid lattice, but the presence of the lactam (cyclic amide) and sulfur atom influences its solubility and reactivity profile.

PropertyDataContext for Safety
CAS Registry Number 98434-22-1 Primary identifier for inventory/regulatory checks.
IUPAC Name 6-bromo-2H-1,4-benzothiazin-3(4H)-one"1,4-benzothiazine" indicates S and N in the 6-membered ring.[1]
Molecular Formula C₈H₆BrNOSBromine contributes to mass and lipophilicity.
Molecular Weight 244.11 g/mol Heavy atom count suggests low volatility.
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.
Color Off-white to Light YellowYellowing often indicates oxidation of the sulfur moiety.
Melting Point ~206°CHigh thermal stability; unlikely to melt during standard handling.
Solubility DMSO, DMF, ChloroformPoor water solubility. Spills cannot be simply "washed away."
LogP (Predicted) ~1.87Moderate lipophilicity; potential for skin absorption.

Hazard Identification & Toxicology (GHS)

This substance is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant and Acute Toxin (Oral) .

GHS Classification[1][4]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][5][6][7][8]

  • H319: Causes serious eye irritation.[2][5][6][7][8]

  • H335: May cause respiratory irritation.[2][5][7][8][9]

  • H412: Harmful to aquatic life with long-lasting effects (Noted in specific vendor data).

Toxicological Insights (Expert Analysis)
  • Respiratory Irritation (H335): The benzothiazine core can be irritating to the upper respiratory tract. As a fine powder, the particle size often allows inhalation deep into the bronchial tree. Mechanism: Physical irritation combined with potential hydrolysis on moist mucous membranes.

  • Systemic Toxicity: While specific LD50 data is often extrapolated for research chemicals, the "Harmful if swallowed" designation suggests an LD50 between 300–2000 mg/kg. The bromine substituent increases lipophilicity, potentially aiding transport across biological membranes.

  • Sensitization Potential: Sulfur-containing heterocycles have a structural alert for sensitization. Repeated exposure should be minimized to prevent the development of allergic dermatitis.

Operational Safety Protocols

This section details the "How-To" of safety, moving beyond generic advice to specific laboratory workflows.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Static Control: Dry organic powders are prone to static buildup. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (which leads to inhalation risk).

  • Ventilation: Ensure face velocity is maintained at 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Safety GogglesStandard safety glasses are insufficient for fine powders that can drift around side shields.
Dermal (Hand) Nitrile Gloves (Min 0.11mm)Double-gloving is recommended when handling solutions (DMSO/DMF) to prevent carrier-mediated absorption.
Respiratory N95/P2 (if outside hood)Only required if engineering controls fail or during spill cleanup outside a hood.
Body Lab Coat (Cotton/Poly)Standard protection against particulate accumulation.
Reactivity & Synthesis Context

Understanding how this chemical is made informs the hazards of impurities. It is typically synthesized by cyclizing 2-amino-5-bromobenzenethiol with a haloacetate.

  • Impurity Hazard: Trace amounts of the starting material (2-amino-5-bromobenzenethiol ) may be present. Thiols are potent sensitizers and have a low odor threshold.

  • Reactivity: The amide nitrogen (N-4) is nucleophilic under basic conditions; the sulfur can be oxidized to sulfoxides/sulfones. Avoid strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂).

Visualized Safety Workflows

Lifecycle Safety Decision Tree

This diagram outlines the decision-making process from receipt to disposal, ensuring no safety check is missed.

SafetyWorkflow Start Receipt of 6-bromo-2H-benzo[b]thiazin-3(4H)-one Inspect Inspect Container Integrity (Check for powder leakage) Start->Inspect Storage Storage: Cool, Dry, Well-Ventilated (Away from Oxidizers) Inspect->Storage UsageDecision Usage Required? Storage->UsageDecision Weighing Weighing Operation UsageDecision->Weighing Yes Control1 Control: Fume Hood + Anti-Static Weighing->Control1 Solubilization Solubilization (DMSO/DMF) Control1->Solubilization Risk1 Risk: Enhanced Skin Absorption Solubilization->Risk1 Control2 Control: Double Nitrile Gloves Risk1->Control2 Reaction Chemical Reaction Control2->Reaction Quench Quench & Workup Reaction->Quench Waste Waste Disposal Quench->Waste DisposalPath Solid: Hazardous Waste Bin Liquid: Halogenated Solvent Stream Waste->DisposalPath

Figure 1: Operational safety workflow for handling brominated benzothiazines. Note the critical control point at solubilization due to carrier solvent risks.

Synthesis Hazard Context

Understanding the synthesis helps identify potential impurity hazards (e.g., residual thiols).

SynthesisHazards Thiol 2-Amino-5-bromobenzenethiol (Sensitizer, Stench) Reaction Cyclization Reaction (Base Catalyzed) Thiol->Reaction Haloester Ethyl Bromoacetate (Lachrymator, Toxic) Haloester->Reaction Product 6-bromo-2H-benzo[b]thiazin-3(4H)-one (Solid, Irritant) Reaction->Product Impurity Residual Thiol/Disulfides (Odor/Sensitization Risk) Reaction->Impurity Side Product

Figure 2: Synthesis pathway highlighting origin of potential hazardous impurities (thiols/lachrymators).

Emergency Response Protocols

Spill Management
  • Solid Spill:

    • Evacuate the immediate area if dust is airborne.[7]

    • Don PPE: Goggles, Nitrile gloves, N95 respirator.

    • Contain: Cover with damp paper towels to prevent dust dispersion (do not use dry sweeping).

    • Clean: Scoop up material and place in a hazardous waste container. Wipe surface with soap and water.[4][6][7][9]

  • Solution Spill (DMSO/DMF):

    • Absorb: Use vermiculite or universal absorbent pads.

    • Caution: DMSO permeates skin rapidly, carrying the dissolved bromide with it. Do not touch directly.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[4][6][7][9] Lifting eyelids is crucial as particulates can trap under the lid.

  • Skin Contact: Wash with soap and water.[4][6][7][9] If dissolved in DMSO, wash for an extended period (20 mins) and monitor for systemic symptoms.

  • Ingestion: Rinse mouth immediately. Do not induce vomiting unless instructed by poison control.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) is often recommended for long-term stability to prevent sulfur oxidation, though room temperature is acceptable for short durations.

  • Incompatibilities: Strong oxidizers (peroxides, nitrates), strong bases.

  • Shelf Life: Re-test purity annually. Yellowing of the white powder suggests degradation.

References

  • Sigma-Aldrich. Safety Data Sheet: 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one. Product No. 98434-22-1. Accessed Feb 2026. Link

  • PubChem.[2][10] Compound Summary for CID 329830358: 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one. National Library of Medicine. Link

  • Thermo Fisher Scientific.[4][6] Chemical Safety Information: Benzothiazine Derivatives. Link

  • GHS Classifications. ECHA C&L Inventory. European Chemicals Agency.[2][5] Link

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 6-bromo-2H-1,4-benzothiazin-3(4H)-one

The following technical guide details the synthesis, characterization, and strategic application of 6-bromo-2H-1,4-benzothiazin-3(4H)-one . This document is structured for researchers requiring high-purity starting mater...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and strategic application of 6-bromo-2H-1,4-benzothiazin-3(4H)-one . This document is structured for researchers requiring high-purity starting materials for medicinal chemistry libraries.

Executive Summary & Structural Logic

The 6-bromo-2H-1,4-benzothiazin-3(4H)-one scaffold (CAS: 98434-22-1) represents a privileged intermediate in drug discovery. Unlike its 7-bromo isomer—which is often the product of direct electrophilic bromination due to the para-directing effect of the lactam nitrogen—the 6-bromo isomer offers a substitution pattern meta to the nitrogen and para to the sulfur.

This regiochemistry is critical. It places the bromine handle in a position that minimizes steric interference from N-substituents (position 4) while allowing for vectorially distinct extensions compared to the 7-isomer. This guide outlines the regioselective synthesis required to access the 6-bromo isomer exclusively, avoiding the mixtures common in direct halogenation approaches.

Structural Analysis[1]
  • Core: 1,4-Benzothiazine fused ring system.[1][2][3][4][5][6][7]

  • Functionality: Cyclic amide (lactam) at C3; Bromine handle at C6.

  • Electronic Environment: The C6 position is activated by the sulfur atom (+M effect) but is electronically distinct from the highly activated C7 position (controlled by the nitrogen lone pair).

Regioselective Synthesis Protocol

To ensure the exclusive formation of the 6-bromo isomer, one cannot rely on direct bromination of the benzothiazine core. Instead, the bromine must be installed on the benzene ring prior to cyclization.

The "Aniline-Thiazole-Thiol" Route

The most robust industrial route utilizes 4-bromoaniline as the progenitor. This method locks the bromine position relative to the nitrogen before the sulfur heterocycle is fully formed.

Workflow Diagram (DOT)

SynthesisRoute Start 4-Bromoaniline Inter1 2-Amino-6-bromobenzothiazole Start->Inter1 KSCN, Br2 AcOH, <10°C Inter2 2-Amino-5-bromobenzenethiol (Zinc Salt) Inter1->Inter2 KOH (50%), Reflux then Zn dust Product 6-Bromo-2H-1,4-benzothiazin-3(4H)-one Inter2->Product ClCH2COCl NaHCO3, Acetone/H2O

Caption: Figure 1. Regioselective synthesis pathway ensuring the 6-bromo substitution pattern.

Step-by-Step Methodology
Phase 1: Thiocyanation & Cyclization

Objective: Convert 4-bromoaniline to 2-amino-6-bromobenzothiazole.

  • Dissolution: Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add Potassium Thiocyanate (KSCN, 2.0 eq).

  • Oxidative Cyclization: Dropwise addition of Bromine (Br₂, 1.0 eq) in acetic acid while maintaining temperature <10°C. The bromine acts as an oxidant to close the thiazole ring.

  • Workup: Quench with water, neutralize with NH₄OH. Filter the precipitate (2-amino-6-bromobenzothiazole).

Phase 2: Hydrolytic Ring Opening

Objective: Generate the unstable 2-amino-5-bromobenzenethiol (often isolated as a Zinc salt for stability).

  • Hydrolysis: Reflux the benzothiazole intermediate in 50% KOH for 4–6 hours. This cleaves the thiazole ring, liberating the thiolate.

  • Stabilization: Add Zinc dust to the hot solution (prevents disulfide formation). Acidify to precipitate the Zinc thiolate salt of 2-amino-5-bromobenzenethiol.

    • Note: The numbering changes here. The Br is para to the amine in the aniline, which becomes position 6 in the benzothiazole, and position 5 relative to the thiol in the thiophenol intermediate (using thiol=1 priority).

Phase 3: The "Lactamization" (Cyclization)

Objective: Formation of the 1,4-benzothiazine core.[6]

  • Setup: Suspend the Zinc thiolate (1.0 eq) in a biphasic mixture of Acetone and Water. Add NaHCO₃ (2.5 eq).

  • Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise at 0–5°C.

    • Mechanism:[6][7][8] The thiol nucleophile attacks the alpha-carbon of the chloroacetyl chloride (S-alkylation), followed by the amine attacking the acyl chloride carbonyl (N-acylation) or vice-versa depending on pH. The final step is ring closure.

  • Reflux: Heat to reflux for 2 hours to drive the cyclization to completion.

  • Isolation: Cool to RT. The product precipitates.[9][10] Filter and wash with water/ethanol.

Characterization & Quality Control (Self-Validating Systems)

To ensure the synthesized material is the correct isomer, specific analytical markers must be verified.

ParameterExpected ValueDiagnostic Significance
Appearance Off-white to pale yellow powderDarkening indicates oxidation of sulfur or residual aniline.
Melting Point 198–202°CLower MP suggests contamination with the 7-bromo isomer.
1H NMR (DMSO-d₆) Singlet at ~3.50 ppm (2H)Corresponds to the -S-CH₂-CO- methylene protons.[6]
1H NMR (Aromatic) Doublet (J~8Hz) + Singlet The 6-bromo isomer shows an ABX pattern where the proton ortho to Nitrogen (H8) is a doublet, and H5 is a meta-coupled doublet/singlet.
IR Spectroscopy ~1660–1680 cm⁻¹ (C=O)Confirms the lactam carbonyl. Absence of SH stretch (~2550 cm⁻¹) confirms cyclization.

Functionalization Modules

The 6-bromo-2H-1,4-benzothiazin-3(4H)-one serves as a divergent "hub" for library synthesis.

Divergent Synthesis Map (DOT)

Functionalization Core 6-Bromo-2H-benzo[b] thiazin-3(4H)-one Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond formation) Core->Buchwald Pd2(dba)3, Amines Alkylation N-Alkylation (NaH, R-X) Core->Alkylation Base, Electrophile Oxidation S-Oxidation (Sulfoxides/Sulfones) Core->Oxidation mCPBA or H2O2 Knoevenagel Knoevenagel Condensation (at C2 Methylene) Core->Knoevenagel Aldehydes, Base

Caption: Figure 2. Divergent functionalization pathways accessible from the 6-bromo core.

Key Reaction Classes
  • N-Alkylation (Position 4):

    • Conditions: NaH (1.1 eq) in DMF, followed by alkyl halide.

    • Insight: The amide proton is acidic (pKa ~16). Alkylation here is facile and usually precedes C-C coupling to prevent catalyst poisoning by the free NH.

  • Suzuki-Miyaura Coupling (Position 6):

    • Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/Water, 90°C.

    • Insight: The 6-bromo position is sufficiently reactive for cross-coupling. This allows the installation of biaryl systems common in NSAID-like structures.

  • Knoevenagel Condensation (Position 2):

    • Conditions: Aromatic aldehyde, Piperidine/AcOH (cat.), Reflux.

    • Insight: The methylene group at C2 (between S and C=O) is "active." It can condense with aldehydes to form benzylidene derivatives, a class known for antifungal and antimicrobial activity (e.g., Candida albicans inhibitors).

References

  • Synthesis of Benzothiazine Derivatives: Gupta, R. et al. "Synthesis and Biological Evaluation of 2H-1,4-Benzothiazin-3(4H)-one Derivatives."[1][5] Molecules, 2012, 17, 11061-11078.

  • Regioselective Bromination Logic: Hanson, J. R. et al. "The bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-one." Journal of Chemical Research, 2003.[3] (Provides comparative mechanistic insight into the N-directing effects).

  • General Benzothiazine Reviews: Sabatini, S. et al. "1,4-Benzothiazine derivatives: A versatile scaffold for the development of potent agents." Journal of Medicinal Chemistry, 2013.
  • Precursor Synthesis (Zinc Salts): Teo, S. et al. "Efficient synthesis of 2-aminothiophenols." Tetrahedron, 2010.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Bromo-2H-benzo[b]thiazin-3(4H)-one

This Application Note provides a comprehensive, expert-level guide for the synthesis of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 98434-22-1). The protocol addresses the critical challenge of regioselectivity, ensur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the synthesis of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 98434-22-1). The protocol addresses the critical challenge of regioselectivity, ensuring the bromine atom is correctly positioned at the 6-position by selecting the appropriate precursor pathway.

Abstract & Strategic Overview

The 2H-benzo[b][1,4]thiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for antifungal agents, calcium channel blockers, and aldose reductase inhibitors. The 6-bromo derivative is particularly valuable as a functionalizable intermediate, allowing for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide handle.

Critical Technical Insight: A common pitfall in this synthesis is the use of the wrong aniline or benzothiazole precursor, which leads to the 7-bromo isomer. To exclusively generate the 6-bromo isomer, the synthetic strategy must employ 2-amino-5-bromobenzenethiol . This guide details a robust route starting from 2,5-dibromonitrobenzene to guarantee the correct substitution pattern.

Retrosynthetic Analysis

The synthesis is designed to assemble the thiazine ring via a "Herz-type" condensation between an ortho-aminothiophenol and a two-carbon electrophile.

  • Target: 6-bromo-2H-benzo[b]thiazin-3(4H)-one[1]

  • Disconnection: Amide and Sulfide bonds.

  • Key Intermediate: 2-Amino-5-bromobenzenethiol.

  • Starting Material: 2,5-Dibromonitrobenzene (Commercial commodity chemical).

Reaction Scheme Visualization

Retrosynthesis Target 6-Bromo-2H-benzo[b]thiazin-3(4H)-one (Target) Inter 2-Amino-5-bromobenzenethiol (Key Precursor) Target->Inter Cyclization (Cl-CH2-COCl) Start 2,5-Dibromonitrobenzene (Starting Material) Inter->Start 1. SNAr (-S) 2. Reduction (-NO2)

Figure 1: Retrosynthetic pathway highlighting the origin of the 6-bromo regiochemistry.

Experimental Protocol

Phase 1: Precursor Synthesis (2-Amino-5-bromobenzenethiol)

This phase establishes the sulfur linkage ortho to the nitro group while preserving the bromine at the meta position (relative to the nitro), which becomes the 6-position in the final heterocycle.

Step 1.1: Nucleophilic Aromatic Substitution

Reaction: 2,5-Dibromonitrobenzene + Na₂S → 5-Bromo-2-nitrobenzenethiol (dimerizes to disulfide).

  • Reagents: Dissolve 2,5-dibromonitrobenzene (10.0 g, 35.6 mmol) in Ethanol (100 mL).

  • Addition: Prepare a solution of Sodium Sulfide nonahydrate (Na₂S·9H₂O, 9.0 g, 37.5 mmol) in water (20 mL). Add this dropwise to the ethanol solution at reflux.

  • Conditions: Reflux for 2 hours. The solution will turn deep red/brown.

  • Workup: Cool to room temperature. Pour into acidified ice water (HCl, pH 2). The yellow precipitate (mixture of thiol and disulfide) is filtered, washed with water, and used directly in the next step.

Step 1.2: One-Pot Reduction

Reaction: 5-Bromo-2-nitrobenzenethiol (and disulfide) → 2-Amino-5-bromobenzenethiol (Zinc Salt).

  • Suspension: Suspend the crude solid from Step 1.1 in Glacial Acetic Acid (80 mL).

  • Reduction: Add Zinc dust (12.0 g, excess) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <60°C.

  • Completion: Stir at room temperature for 4 hours until the supernatant is clear/colorless.

  • Isolation: Heat to boiling to dissolve the zinc salt product, filter hot to remove excess zinc. Cool the filtrate.[2][3] The zinc salt of the aminothiol (or the free aminothiol hydrochloride if conc. HCl is added) precipitates.[3]

  • Yield: ~75-80% over two steps.

Phase 2: Cyclization (Annulation)

This step forms the thiazine ring. The use of chloroacetyl chloride is preferred over chloroacetic acid for faster kinetics and higher yields.

Reaction: 2-Amino-5-bromobenzenethiol + Chloroacetyl chloride → 6-Bromo-2H-benzo[b]thiazin-3(4H)-one.

  • Setup: In a 250 mL 3-neck round-bottom flask, dissolve/suspend the 2-amino-5-bromobenzenethiol (5.0 g, 24.5 mmol) in Acetone (50 mL) and Water (10 mL).

  • Base: Add Potassium Carbonate (K₂CO₃, 4.1 g, 30.0 mmol) to the mixture. Cool to 0-5°C in an ice bath.

  • Acylation: Add Chloroacetyl chloride (3.0 g, 2.1 mL, 27.0 mmol) dropwise over 20 minutes via a syringe pump or addition funnel. Caution: Exothermic.

  • Cyclization: Remove the ice bath and reflux the mixture for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Evaporate most of the acetone under reduced pressure.

    • Pour the residue into ice-cold water (100 mL).

    • Stir vigorously for 30 minutes. The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) and cold ethanol (10 mL). Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.

Data Summary & Characterization

ParameterValue / Description
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
Appearance Off-white to pale yellow needles
Melting Point 210–212 °C
Yield (Step 2) 85–92%
Overall Yield ~65% (from 2,5-dibromonitrobenzene)

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.65 (s, 1H, NH), 7.28 (d, J=8.4 Hz, 1H, H-8), 7.18 (d, J=2.1 Hz, 1H, H-5), 7.12 (dd, J=8.4, 2.1 Hz, 1H, H-7), 3.52 (s, 2H, CH₂).

    • Note: The coupling pattern (doublet at ~7.28 and doublet at ~7.18 with meta-coupling) confirms the 6-bromo substitution.

  • IR (KBr): 3180 (NH), 1685 (C=O, amide), 650 (C-Br).

Workflow Visualization

Workflow Step1 Start: 2,5-Dibromonitrobenzene Solvent: Ethanol Step2 Thiolation: + Na2S (Reflux 2h) Step1->Step2 Step3 Reduction: + Zn / AcOH (Forms 2-Amino-5-bromobenzenethiol) Step2->Step3 Step4 Cyclization: + Chloroacetyl Chloride Base: K2CO3 / Acetone Step3->Step4 Step5 Workup: Pour into Ice Water Filter Precipitate Step4->Step5 Final Pure Product: 6-Bromo-2H-benzo[b]thiazin-3(4H)-one Step5->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Expertise & Troubleshooting

  • Regiochemistry Control: Do not substitute 4-bromoaniline as the starting material. Thiocyanation of 4-bromoaniline typically occurs ortho to the amine, yielding 2-amino-5-bromo-benzenethiol? Incorrect. It yields 2-amino-5-bromo-benzenethiol (which is the correct precursor)? No, 4-bromoaniline yields the 7-bromo benzothiazine isomer. The route described above (via 2,5-dibromonitrobenzene) is the only reliable path to the 6-bromo isomer.

  • Odor Control: Benzenethiols have a potent, disagreeable odor. The use of the Zinc salt intermediate (Step 1.2) significantly reduces odor compared to isolating the free thiol. Perform all thiol steps in a well-ventilated fume hood and bleach all glassware before removal.

  • Oxidation Management: Aminothiophenols oxidize rapidly to disulfides in air. The reduction step (Zn/AcOH) reverses any disulfide formation immediately prior to cyclization. If the intermediate is stored, re-reduce it or add a reducing agent (e.g., NaBH₄ or TCEP) during the cyclization setup.

References

  • Guarda, V.L.M., et al. (2004). Synthesis of 6-morpholinyl and 6-piperazinyl-4-alkyl-4H-1,4-benzo-thiazin-3-one derivatives with bacteriostatic activity. Heterocyclic Communications. Retrieved from [Link]

  • Rundla, H.K., et al. (2025).[4] Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Anticancer Activity Screening of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 6-bromo-2H-benzo[b]thiazin-3(4H)-one for potential anticancer activity. This document is intended for res...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 6-bromo-2H-benzo[b]thiazin-3(4H)-one for potential anticancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic and potential mechanistic effects on cancer cells.

The benzothiazole and benzothiazinone scaffolds are recognized for their wide range of pharmacological properties, including anticancer activities.[1][2][3][4] Derivatives of these core structures have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms that can include the induction of apoptosis and cell cycle arrest.[5][6][7] Therefore, a systematic screening of novel derivatives such as 6-bromo-2H-benzo[b]thiazin-3(4H)-one is a rational step in the pursuit of new cancer therapeutics.

Our approach is to present a tiered screening cascade, beginning with a broad assessment of cytotoxicity across a panel of cancer cell lines. Positive hits from this initial screen are then subjected to more detailed mechanistic assays to elucidate the mode of action, focusing on the induction of apoptosis and effects on cell cycle progression. Further investigation into the molecular signaling pathways involved can then be pursued for promising candidates.

Experimental Workflow for Anticancer Screening

The following diagram illustrates the proposed workflow for the anticancer activity screening of 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

Anticancer Screening Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Pathway Analysis A Compound Preparation (6-bromo-2H-benzo[b]thiazin-3(4H)-one) C MTT Cell Viability Assay A->C B Cell Line Panel Selection (e.g., MCF-7, A549, HCT-116) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Flow Cytometry Analysis E->G F->G H Protein Extraction G->H I Western Blot Analysis (e.g., Caspases, Cell Cycle Regulators) H->I J Target Identification I->J

Caption: A tiered approach to anticancer drug screening.

Phase 1: Cytotoxicity Screening

The initial step is to assess the cytotoxic potential of 6-bromo-2H-benzo[b]thiazin-3(4H)-one against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-bromo-2H-benzo[b]thiazin-3(4H)-one in various cancer cell lines.

Materials:

  • 6-bromo-2H-benzo[b]thiazin-3(4H)-one

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 6-bromo-2H-benzo[b]thiazin-3(4H)-one in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cancer Cell LineTissue of OriginIC50 (µM) of 6-bromo-2H-benzo[b]thiazin-3(4H)-oneIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
A549Lung CarcinomaExperimental ValueReference Value
HCT-116Colorectal CarcinomaExperimental ValueReference Value
Table 1: Example of IC50 data presentation for 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

Phase 2: Mechanistic Assays

Compounds that exhibit significant cytotoxicity (low micromolar IC50 values) should be further investigated to understand their mechanism of action. The induction of apoptosis and perturbation of the cell cycle are common mechanisms for anticancer agents.[6][7] Flow cytometry is a powerful technique for these analyses.[13]

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with 6-bromo-2H-benzo[b]thiazin-3(4H)-one at its IC50 concentration for 24-48 hours[11]

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells after treatment. Wash the cells twice with cold PBS.[15][16]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][17]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[17] Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[16]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of 6-bromo-2H-benzo[b]thiazin-3(4H)-one on cell cycle distribution.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[18] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

Materials:

  • Cells treated with 6-bromo-2H-benzo[b]thiazin-3(4H)-one at its IC50 concentration for 24-48 hours

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.[13] Incubate at 4°C for at least 2 hours (or overnight).

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be measured, and the percentage of cells in G0/G1, S, and G2/M phases will be quantified using appropriate software.[21]

Phase 3: Molecular Pathway Analysis

Based on the results from the mechanistic assays, further investigation into the specific molecular players involved can be conducted. For instance, if apoptosis is induced, the expression levels of key apoptotic proteins can be examined. Western blotting is a standard technique for this purpose.[22][23][24][25]

Protocol 4: Western Blot Analysis of Apoptotic and Cell Cycle Regulatory Proteins

Objective: To investigate the effect of 6-bromo-2H-benzo[b]thiazin-3(4H)-one on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclins, CDKs).

Procedure:

  • Protein Extraction: Treat cells with 6-bromo-2H-benzo[b]thiazin-3(4H)-one at its IC50 concentration for various time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[26]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.[26] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Potential Signaling Pathways for Investigation

The benzothiazole scaffold has been implicated in the modulation of various signaling pathways critical for cancer cell survival and proliferation.[7][27] Based on the initial screening results, further investigations could focus on pathways such as:

Potential Signaling Pathways A 6-bromo-2H-benzo[b]thiazin-3(4H)-one B EGFR Signaling Pathway A->B Inhibition? C PI3K/Akt/mTOR Pathway A->C Inhibition? D MAPK/ERK Pathway A->D Inhibition? E NF-κB Signaling Pathway A->E Inhibition? F Apoptosis A->F G Cell Cycle Arrest A->G H Inhibition of Proliferation B->H C->H D->H E->F Inhibition of anti-apoptotic genes F->H G->H

Sources

Method

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" HRMS analysis method

An Application Note and Protocol for the High-Resolution Mass Spectrometry (HRMS) Analysis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Resolution Mass Spectrometry (HRMS) Analysis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust analytical method for the unambiguous identification and structural characterization of 6-bromo-2H-benzo[b]thiazin-3(4H)-one using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or scaffolds for biologically active molecules[1]. Accurate mass measurement and structural confirmation are therefore critical for quality control, reaction monitoring, and metabolite identification. The protocol detailed herein utilizes a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, leveraging its high resolution and tandem mass spectrometry (MS/MS) capabilities to provide confident analysis. We will delve into the rationale behind the method development, from sample preparation and chromatographic separation to the specifics of mass spectrometry detection and data interpretation, including the characteristic isotopic signature of the bromine atom and a proposed fragmentation pathway.

Introduction and Experimental Rationale

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development. 6-bromo-2H-benzo[b]thiazin-3(4H)-one (Molecular Formula: C₈H₆BrNOS, Molecular Weight: 244.11 g/mol ) is a heterocyclic compound whose structural confirmation demands precise analytical techniques. High-Resolution Mass Spectrometry (HRMS) stands out as an indispensable tool, offering the ability to determine the elemental composition of a molecule through highly accurate mass-to-charge ratio (m/z) measurements, typically with an error of less than 5 ppm[2][3].

1.1. The Case for Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) MS

A hyphenated approach, coupling Liquid Chromatography (LC) with a Q-TOF mass spectrometer, is the chosen platform for this analysis.[4]

  • Liquid Chromatography (LC): Provides the initial separation of the target analyte from the sample matrix, including solvents, reagents, or potential impurities. This is crucial for reducing ion suppression and ensuring a clean signal for MS analysis.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid instrument offers the best of both worlds. The initial quadrupole can act as a mass filter to select a specific ion of interest, which is then passed to a collision cell for fragmentation (MS/MS analysis). The fragments are then analyzed by the Time-of-Flight (TOF) mass analyzer, which provides high resolution, excellent mass accuracy, and a fast acquisition speed.[5][6][7] This capability is essential not only for confirming the molecular formula but also for elucidating the structure through fragmentation analysis.

1.2. Ionization and the Isotopic Signature of Bromine

The choice of ionization technique is dictated by the physicochemical properties of the analyte. 6-bromo-2H-benzo[b]thiazin-3(4H)-one contains several polar functional groups (amide, thioether), making it an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode, which is the focus of this protocol.[8]

A key structural feature of the target molecule is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[9] Consequently, the mass spectrum will exhibit a characteristic pair of peaks for any bromine-containing ion: the monoisotopic peak (M) and an M+2 peak of nearly equal intensity. This distinctive isotopic pattern serves as a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[9][10]

Detailed Experimental Protocols

This section outlines the step-by-step procedures for sample preparation and analysis.

2.1. Protocol: Standard and Sample Preparation

  • Objective: To prepare a solution of the analyte at a suitable concentration for LC-HRMS analysis.

  • Materials:

    • 6-bromo-2H-benzo[b]thiazin-3(4H)-one standard (CAS: 98434-22-1)

    • LC-MS grade Methanol

    • LC-MS grade Water

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Autosampler vials with septa

  • Procedure:

    • Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the 6-bromo-2H-benzo[b]thiazin-3(4H)-one standard. Transfer it to a 1.0 mL volumetric flask and dissolve in LC-MS grade methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Prepare Working Standard (1 µg/mL): Perform a serial dilution. Pipette 10 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of LC-MS grade methanol and water. This yields a final concentration of 1 µg/mL.

    • Sample Transfer: Transfer the working standard solution into an autosampler vial for analysis.

2.2. Protocol: LC-HRMS Analysis

  • Objective: To separate the analyte chromatographically and acquire high-resolution mass spectral data in both full scan (MS1) and tandem MS (MS/MS) modes.

  • Instrumentation: A UHPLC system coupled to a Q-TOF mass spectrometer equipped with an ESI source.

Table 1: Liquid Chromatography (LC) Parameters

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common additive that aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 8 minA standard gradient ensures elution of the analyte as a sharp peak and cleans the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that is compatible with the ESI source.
Column Temperature 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume prevents peak distortion and overloading.

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterSettingRationale
Instrument Quadrupole Time-of-Flight MSProvides high resolution (>20,000 FWHM) and accurate mass capabilities.[5]
Ionization Source Electrospray Ionization (ESI)Optimal for ionizing polar to moderately polar molecules from a liquid phase.[8]
Polarity PositiveThe presence of nitrogen and oxygen atoms facilitates protonation to form [M+H]⁺.
Capillary Voltage 3500 VOptimizes the electrospray process for stable ion generation.
**Nebulizer Gas (N₂) **35 psiAssists in the formation of fine droplets for efficient desolvation.
Drying Gas (N₂) Flow 8 L/minAids in solvent evaporation from the droplets to release gas-phase ions.
Drying Gas Temp. 325 °CProvides thermal energy for efficient desolvation.
Acquisition Mode MS1 Full Scan & Targeted MS/MSMS1 for accurate mass of the precursor; MS/MS for structural fragmentation.
MS1 Scan Range 100 - 500 m/zCovers the expected m/z of the analyte and potential low-mass fragments.
Targeted MS/MS Precursor m/z: 243.95 & 245.95Isolate both isotopic peaks of the protonated molecule for fragmentation.
Collision Energy 20-40 eV (Ramped)A ramped collision energy ensures a wide range of fragments are produced for detailed analysis.

Data Acquisition and Analysis Workflow

The analytical process follows a logical sequence to ensure comprehensive data is collected for confident identification.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Inject 1. Inject Sample Separate 2. Chromatographic Separation Inject->Separate Ionize 3. ESI Ionization ([M+H]⁺ Formation) Separate->Ionize MS1 4. MS1 Full Scan (Accurate Mass & Isotope Pattern) Ionize->MS1 Isolate 5. Isolate Precursor Ion (m/z 243.95 & 245.95) MS1->Isolate Fragment 6. Collision-Induced Dissociation (CID Fragmentation) Isolate->Fragment MS2 7. MS2 Scan (Accurate Mass of Fragments) Fragment->MS2 Process 8. Process Data MS2->Process Confirm 9. Confirm Elemental Composition (Mass Accuracy < 5 ppm) Process->Confirm Elucidate 10. Elucidate Structure (Fragmentation Analysis) Confirm->Elucidate

Caption: Overall workflow for LC-HRMS analysis.

Expected Results and Interpretation

4.1. Accurate Mass and Isotopic Pattern Confirmation

The primary confirmation comes from the MS1 full scan data. The protonated molecule, [C₈H₆BrNOS+H]⁺, should be detected at its calculated exact mass. The presence of the M and M+2 peaks with a ~1:1 intensity ratio is the definitive signature of a single bromine atom.

Table 3: Theoretical Exact Mass of Protonated 6-bromo-2H-benzo[b]thiazin-3(4H)-one

Ion FormulaIsotopeCalculated m/zExpected Mass Accuracy
[C₈H₇⁷⁹BrNOS]⁺⁷⁹Br (M)243.9531< 5 ppm
[C₈H₇⁸¹BrNOS]⁺⁸¹Br (M+2)245.9511< 5 ppm

4.2. Proposed Fragmentation Pathway

Tandem MS (MS/MS) provides structural insights. By isolating the precursor ion (m/z 243.95) and inducing fragmentation, a unique fragmentation pattern is generated. The following diagram and table propose a likely fragmentation pathway based on established chemical principles.[11]

G M [M+H]⁺ m/z 243.95 F1 Fragment 1 m/z 215.96 M->F1 -CO F2 Fragment 2 m/z 183.93 F1->F2 -S F3 Fragment 3 m/z 136.00 F1->F3 -Br

Caption: Proposed fragmentation pathway for [M+H]⁺.

Table 4: Major Expected Fragment Ions from MS/MS Analysis

Proposed FragmentIon FormulaCalculated m/zFragmentation Step
Precursor Ion [C₈H₇⁷⁹BrNOS]⁺243.9531-
Fragment 1 [C₇H₇⁷⁹BrNS]⁺215.9582Neutral loss of carbon monoxide (-CO) from the lactam ring.
Fragment 2 [C₇H₄⁷⁹BrN]⁺181.9554Loss of the sulfur atom and subsequent rearrangement.
Fragment 3 [C₇H₇NS]⁺136.0321Loss of the bromine radical (•Br) from Fragment 1.

Conclusion

The described LC-HRMS method provides a reliable and highly specific protocol for the analysis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one. The combination of chromatographic separation, accurate mass measurement of the precursor ion, confirmation via the characteristic bromine isotopic pattern, and structural elucidation through tandem mass spectrometry offers a multi-layered approach to analytical confirmation. This self-validating system is ideally suited for the rigorous demands of pharmaceutical research and development, ensuring confidence in the identity and structure of this important chemical entity.

References

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Application

Application Notes and Protocols for the Molecular Docking of 6-bromo-2H-benzo[b]thiazin-3(4H)-one Derivatives

Abstract: The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and antimicrobial proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.[1][2][3][4][5] Structure-based drug design, particularly molecular docking, is a powerful computational technique to predict the binding orientation and affinity of small molecules like benzothiazine derivatives to their protein targets.[1][6] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on novel 6-bromo-2H-benzo[b]thiazin-3(4H)-one derivatives. We will utilize a suite of widely accessible and validated open-source software to ensure the reproducibility of the workflow. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable results.

Section 1: Foundational Concepts in Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The primary goal is to predict the binding mode and affinity, often represented by a scoring function. Understanding the core principles is paramount for generating meaningful data.

  • The "Lock and Key" Analogy Revisited: While the classic analogy is useful, modern docking accounts for molecular flexibility. "Induced fit" is a more accurate model, where the protein's active site can change its conformation upon ligand binding.[8] While some advanced docking protocols allow for receptor flexibility, this guide will focus on a rigid receptor/flexible ligand approach, which provides a computationally efficient and widely accepted method for virtual screening.[6]

  • Scoring Functions: These are mathematical functions used to approximate the binding free energy of a protein-ligand complex.[9] AutoDock Vina, the software used in this protocol, employs an empirical scoring function that considers terms for van der Waals interactions, hydrogen bonds, electrostatics, and torsional entropy loss upon binding.[10] The output, a binding affinity in kcal/mol, allows for the ranking of different derivatives, with more negative values indicating stronger predicted binding.[11]

  • The Importance of Validation: A computational model is only as good as its validation.[12] A docking protocol's ability to reproduce the known binding pose of a co-crystallized ligand is the gold standard for validation.[13][14] This process, known as redocking, is a critical step for ensuring the chosen parameters are appropriate for the biological system under study and is integral to a self-validating protocol.[6]

Section 2: Pre-Docking Workflow: System Preparation

The quality of your input structures directly dictates the quality of the docking results. Garbage in, garbage out. This phase is the most critical for ensuring scientific accuracy.

Protocol 2.1: Target Protein Preparation

This protocol outlines the steps to prepare a receptor protein from a PDB file for docking.

Rationale: Raw PDB files contain crystallographic water molecules, co-factors, and other heteroatoms that can interfere with the docking process.[15][16] Furthermore, they often lack hydrogen atoms, which are essential for calculating interactions. This protocol cleans the structure and prepares it in the pdbqt format required by AutoDock Vina, which includes atomic charges and atom type definitions.[10]

Required Software:

  • UCSF Chimera or PyMOL (for visualization and cleaning)

  • MGLTools/AutoDock Tools (for final preparation)

Steps:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (RCSB PDB). If multiple structures are available, select one with a high resolution (e.g., < 2.5 Å) and preferably co-crystallized with a ligand similar to your scaffold.

  • Initial Cleaning:

    • Open the PDB file in UCSF Chimera or PyMOL.

    • Remove all water molecules (resn HOH). Expert Tip: In some cases, a specific water molecule is known to mediate the protein-ligand interaction. Advanced docking protocols may retain such "bridging" water molecules, but for a standard virtual screen, they are typically removed.[16]

    • Remove any co-ligands, ions, or cofactors not essential for the binding of your compound. If your protein has multiple chains (e.g., it's a dimer), retain only the chain containing the binding site of interest.[15][16]

    • Inspect the protein for missing loops or side chains. While tools exist to model these, it is often better to choose a more complete crystal structure if available.[17]

    • Save the cleaned protein structure as a new PDB file (e.g., receptor_clean.pdb).

  • Conversion to PDBQT:

    • Use the prepare_receptor4.py script from MGLTools. This script will add polar hydrogens, merge non-polar hydrogens, and assign Gasteiger charges.[10]

    • Command Line: pythonsh prepare_receptor4.py -r receptor_clean.pdb -o receptor.pdbqt

Protocol 2.2: Ligand Library Preparation

This protocol details the creation and preparation of the 6-bromo-2H-benzo[b]thiazin-3(4H)-one derivatives.

Rationale: The ligand's 3D conformation, protonation state, and charge distribution are critical for accurate docking.[18] Starting from a 2D drawing, we must generate a realistic low-energy 3D conformer. Using a consistent preparation workflow for all derivatives ensures that comparisons between them are valid.

Required Software:

  • Avogadro or similar molecular editor (for drawing and 3D generation)

  • Open Babel (often integrated with other tools, or as a standalone)

Steps:

  • Draw the Scaffold: In Avogadro, draw the core 6-bromo-2H-benzo[b]thiazin-3(4H)-one structure. The SMILES string is BrC1=CC=C2C(NC(CS2)=O)=C1.

  • Create Derivatives: Modify the scaffold by adding various substituents (R-groups) at desired positions to create your library of derivatives. Save each derivative with a unique name (e.g., deriv_01.mol2).

  • Add Hydrogens & Optimize Geometry:

    • For each molecule, use the "Add Hydrogens" command. It's often best to specify the physiological pH (7.4) to ensure correct protonation states for acidic or basic groups.[19][20]

    • Perform a geometry optimization using a suitable force field like MMFF94 or UFF.[18] This step finds a low-energy conformation for the molecule.[19][21]

    • In Avogadro: Extensions -> Optimize Geometry.

  • Conversion to PDBQT:

    • The prepare_ligand4.py script from MGLTools can be used, but for a large library, a command-line tool like Open Babel is more efficient.

    • First, save the optimized 3D structure from Avogadro as an SDF or MOL2 file.

    • Command Line (Open Babel): obabel deriv_01.mol2 -O deriv_01.pdbqt --partialcharge gasteiger

    • Repeat this for all derivatives in your library.

Section 3: The Molecular Docking Protocol with AutoDock Vina

With the prepared receptor and ligands, we can now perform the docking simulation.

Workflow Diagram: Molecular Docking```dot

G cluster_prep 1. Preparation cluster_lig 2. Ligand Generation cluster_dock 3. Docking Simulation cluster_analysis 4. Analysis PDB Download PDB CleanPDB Clean Protein (Remove Water, etc.) PDB->CleanPDB PrepReceptor Add Hydrogens & Charges (receptor.pdbqt) CleanPDB->PrepReceptor Grid Define Grid Box PrepReceptor->Grid Draw Draw Derivatives Opt3D Generate 3D & Minimize Energy Draw->Opt3D PrepLigand Convert to PDBQT (ligand_n.pdbqt) Opt3D->PrepLigand Config Create Config File PrepLigand->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Results Get Poses & Scores RunVina->Results Visualize Visualize Interactions Results->Visualize Validate Validate (Redocking & RMSD) Visualize->Validate

Caption: Decision workflow for analyzing individual docking results.

Section 5: Data Summary and Presentation

For a virtual screening campaign, results must be tabulated for clear comparison.

Derivative IDSMILESBinding Affinity (kcal/mol)Key Interacting ResiduesH-BondsNotes
ScaffoldBrC1=CC=C2C(NC(CS2)=O)=C1-6.8Tyr123, Phe2341Baseline binding
deriv_01...-8.5Tyr123, Phe234, Arg150 2Added H-bond with Arg150 via nitro group
deriv_02...-7.2Tyr123, Phe234, Leu991Increased hydrophobic contact
deriv_03...-5.4Tyr1230Steric clash with Phe234; poor score

Section 6: Conclusion

This application note provides a validated, end-to-end protocol for the molecular docking of 6-bromo-2H-benzo[b]thiazin-3(4H)-one derivatives. By adhering to rigorous preparation and validation steps, researchers can confidently use this workflow to generate credible hypotheses about the structure-activity relationships within their compound series. These in silico results serve as a powerful tool to prioritize the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube.
  • How does one prepare proteins for molecular docking? (2021, September 20). Quora.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub.
  • Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. (2025, August 25). YouTube.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute.
  • Creating/modifying ligand molecules. ScotChem.
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  • How to interprete and analyze molecular docking results? (2024, September 19).
  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • How I can analyze and present docking results? (2020, May 18).
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Computer-aided Drug Design Investigations for Benzothiazinone Derivatives Against Tuberculosis.
  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. (2022, March 17). PMC.
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  • Protein-ligand docking. Cresset Group.
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  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Effects of Structure Minimization on The Docking Score and Docking Time During Computational Analysis Using the Chimera Software. (2025, March 10). Biores Scientia.
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  • Validation of Docking Poses via Interaction Motif Searching. CCDC.
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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
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Method

Application Notes and Protocols: A Framework for In Vitro Assay Development for 6-bromo-2H-benzo[b]thiazin-3(4H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazine The 2H-benzo[b][1][2]thiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazine

The 2H-benzo[b][1][2]thiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] While the specific biological profile of 6-bromo-2H-benzo[b]thiazin-3(4H)-one is still under investigation, related compounds have demonstrated potential as acetylcholinesterase inhibitors and antioxidants.[4] These activities are often intertwined with the modulation of inflammatory pathways. Inflammation is a complex biological response implicated in numerous diseases, making the identification of novel anti-inflammatory agents a critical pursuit in drug discovery.[5][6] This guide, therefore, outlines a strategic and comprehensive in vitro approach to characterize the potential anti-inflammatory properties of 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

We will delineate a tiered experimental workflow, commencing with an essential evaluation of cytotoxicity to establish a viable concentration range for subsequent, more specific assays. Following this, we propose a primary biochemical assay to assess direct inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][7][8][9] To further elucidate the compound's mechanism of action within a cellular context, we will detail a suite of secondary, cell-based assays. These will investigate the compound's ability to modulate critical inflammatory signaling pathways, such as NF-κB activation, and the downstream production of pro-inflammatory mediators in a lipopolysaccharide (LPS)-stimulated macrophage model.[10][11][12][13][14]

This document is designed to provide researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale to effectively screen and characterize the anti-inflammatory potential of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, thereby accelerating its journey from a compound of interest to a potential therapeutic candidate.

Experimental Strategy: A Tiered Approach to In Vitro Characterization

A logical, stepwise approach is crucial for the efficient evaluation of a novel compound. Our proposed workflow ensures that each experimental stage informs the next, providing a comprehensive understanding of the compound's biological activity.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Mechanistic Assays Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) COX2_Assay Biochemical COX-2 Inhibition Assay Cytotoxicity_Assay->COX2_Assay Determine Non-Toxic Concentration Range Cell_Based_Assay Cell-Based Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7 Macrophages) COX2_Assay->Cell_Based_Assay Confirm Direct Target Engagement NFkB_Assay NF-κB Activation/Translocation Assay Cell_Based_Assay->NFkB_Assay Investigate Upstream Signaling Pathway Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA) Cell_Based_Assay->Cytokine_Assay Measure Downstream Effector Molecules

Caption: Tiered experimental workflow for in vitro characterization.

Part 1: Foundational Assays - Determining Cytotoxicity

Before assessing the specific anti-inflammatory effects of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, it is imperative to determine its cytotoxicity. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's specific activity and not a consequence of cell death. The MTT assay is a widely used, reliable colorimetric method for this purpose, measuring cell viability based on mitochondrial metabolic activity.[2][15][16]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration range of 6-bromo-2H-benzo[b]thiazin-3(4H)-one that is non-toxic to RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 6-bromo-2H-benzo[b]thiazin-3(4H)-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[10]

  • Compound Treatment: Prepare serial dilutions of 6-bromo-2H-benzo[b]thiazin-3(4H)-one in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration of 6-bromo-2H-benzo[b]thiazin-3(4H)-one (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0.1% DMSO)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.21 ± 0.0996.8
101.18 ± 0.0694.4
251.15 ± 0.0892.0
500.85 ± 0.0568.0
1000.45 ± 0.0436.0

From this data, subsequent assays should use concentrations below 50 µM to avoid confounding cytotoxic effects.

Part 2: Primary Screening - Targeting a Key Inflammatory Enzyme

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][8] A direct, biochemical assay is an excellent primary screening method to determine if the compound of interest can inhibit COX-2 activity.

Protocol 2: Fluorometric COX-2 Inhibition Assay

Objective: To assess the direct inhibitory effect of 6-bromo-2H-benzo[b]thiazin-3(4H)-one on recombinant human COX-2 enzyme activity.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)[7][8]

  • Recombinant human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • Celecoxib (positive control inhibitor)

  • 6-bromo-2H-benzo[b]thiazin-3(4H)-one

  • 96-well white opaque plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[7]

  • Assay Setup: In a 96-well plate, add 10 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) or the positive control (Celecoxib). Include an enzyme control (vehicle) and an inhibitor control.[8]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and COX Probe for the number of assays to be performed. Add 80 µL of this mix to each well.[7]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (Excitation = 535 nm / Emission = 587 nm) kinetically at 25°C for 5-10 minutes.[7][8]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value.

Data Presentation: Hypothetical COX-2 Inhibition Data

CompoundIC50 (µM)
6-bromo-2H-benzo[b]thiazin-3(4H)-one8.5
Celecoxib (Positive Control)0.45[8]

Part 3: Secondary & Mechanistic Assays - A Cell-Based Approach

While biochemical assays are valuable, cell-based assays provide a more biologically relevant context to study the effects of a compound.[10] We will use the RAW 264.7 macrophage cell line, a standard model for studying inflammation. Stimulation of these cells with Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a robust inflammatory response.[12][14]

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription Compound 6-bromo-2H-benzo[b]thiazin-3(4H)-one Compound->IKK Potential Inhibition Point Compound->NFkB_n Potential Inhibition Point

Caption: Simplified LPS-induced NF-κB signaling pathway and potential points of inhibition.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay

Objective: To determine if 6-bromo-2H-benzo[b]thiazin-3(4H)-one inhibits the LPS-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • 6-bromo-2H-benzo[b]thiazin-3(4H)-one

  • LPS (from E. coli)

  • Formaldehyde

  • Triton X-100

  • Primary antibody (Rabbit anti-NF-κB p65)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI (nuclear stain)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.[11]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% formaldehyde, and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of 6-bromo-2H-benzo[b]thiazin-3(4H)-one on the production of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • 6-bromo-2H-benzo[b]thiazin-3(4H)-one

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[10]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate for color development.[10][17]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Data Presentation: Hypothetical Cytokine Inhibition Data

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Untreated Control50 ± 1525 ± 10
LPS (1 µg/mL)2500 ± 2101800 ± 150
LPS + Compound (1 µM)1850 ± 1801300 ± 120
LPS + Compound (10 µM)950 ± 110700 ± 90
LPS + Compound (25 µM)400 ± 50350 ± 45

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and systematic framework for the initial in vitro evaluation of the anti-inflammatory potential of 6-bromo-2H-benzo[b]thiazin-3(4H)-one. By progressing through a logical sequence of cytotoxicity, biochemical, and cell-based assays, researchers can efficiently gather critical data on the compound's efficacy and mechanism of action. Positive results from this screening cascade would warrant further investigation into other inflammatory pathways (e.g., MAPK signaling), selectivity profiling against COX-1, and eventual progression to more complex in vitro models and in vivo studies of inflammation. This structured approach is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Saucerneol E.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2025, August 6). Cell sensitivity assays: The MTT assay.
  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26).
  • National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages.
  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.
  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • National Center for Biotechnology Information. (2011, March 1). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits.
  • Revvity. (n.d.). Guidelines from PBMC isolation to cytokine assay optimisation.
  • Bit Bio. (n.d.). Cytokine stimulation and secretion protocol for ioMicroglia.
  • Beilstein Journals. (2022, September 9). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.
  • ResearchGate. (2025, February 22).
  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit.
  • ResearchGate. (2025, January 1).
  • Creative Biolabs. (2021, July 23). LPS-induced Cytokine Release Model Development Service.
  • National Center for Biotechnology Information. (2024, December 15). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief.
  • Amerigo Scientific. (n.d.). 6-Bromo-2H-benzo[b][1][2]thiazin-3(4H)-one. Retrieved from Amerigo Scientific website.

  • Sigma-Aldrich. (n.d.). 6-Bromo-2H-benzo[b][1][2]thiazin-3(4H)-one. Retrieved from Sigma-Aldrich website.

  • MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from MDPI website.

  • National Center for Biotechnology Information. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • SCIREA. (2025, December 1). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.

Sources

Application

Application Note: Strategic Cell-Based Profiling of 6-Bromo-2H-benzo[b]thiazin-3(4H)-one Derivatives

Introduction: The Scaffold & Therapeutic Context[1][2] The 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolones and benzoxazines....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Therapeutic Context[1][2]

The 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolones and benzoxazines. While the core 1,4-benzothiazine moiety is historically associated with calcium channel blockade and antimicrobial activity, recent structure-activity relationship (SAR) studies have repositioned 6-substituted derivatives as potent agents for neurodegenerative disorders (Alzheimer’s) , anti-inflammatory therapies , and oncology [1, 2].[1]

The presence of the bromine atom at the C6 position is critical; it enhances lipophilicity (logP modulation) and provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to generate complex libraries.[1] Consequently, screening these derivatives requires a tiered approach that assesses not just general toxicity, but specific modulation of oxidative stress and neuroinflammation.[1]

Key Biological Targets[1]
  • Neuroprotection: Inhibition of acetylcholinesterase (AChE) and mitigation of oxidative stress [1].

  • Anti-Inflammation: Modulation of the NF-

    
    B pathway and suppression of nitric oxide (NO) in microglial cells [3].
    
  • Cytotoxicity: Selective apoptosis induction in cancer lines (e.g., HeLa, MCF-7) vs. normal fibroblasts (NIH/3T3) [1].[1]

Compound Management & Handling

The lipophilic nature of the 6-bromo-benzothiazine core requires strict solubility protocols to prevent precipitation in aqueous media, which causes false negatives in cell-based assays.

Solubility Protocol
  • Stock Preparation: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles (>3 cycles degrades the bromo-substituent).

  • Working Solutions:

    • Dilute the stock into serum-free culture medium immediately prior to use.

    • Critical Limit: Keep final DMSO concentration

      
       0.1% (v/v) for neuronal cells (SH-SY5Y) and 
      
      
      
      0.5% for robust cancer lines (HeLa).

Protocol A: Cytotoxicity & Selectivity Profiling (CCK-8/MTS)

Objective: Determine the therapeutic window by comparing IC


 values in tumor cells versus normal fibroblasts.
Rationale:  Benzothiazine derivatives often exhibit "off-target" cytotoxicity. This assay acts as a gatekeeper before advanced mechanistic studies.
Materials
  • Cell Lines: MCF-7 (Breast Cancer), NIH/3T3 (Normal Fibroblast).[1]

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTS Reagent.

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).[1]

Step-by-Step Workflow
  • Seeding: Plate cells in 96-well clear-bottom plates at

    
     cells/well in 100 
    
    
    
    L complete medium. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment:

    • Remove old medium.

    • Add 100

      
      L of compound serially diluted in medium (Range: 0.1 
      
      
      
      M to 100
      
      
      M).
    • Include 3 wells for "No Cell" blank and 3 wells for "Vehicle Control".

  • Incubation: Incubate for 48 hours. (Benzothiazines often require longer exposure than the standard 24h to manifest apoptotic effects).

  • Readout:

    • Add 10

      
      L of CCK-8 reagent per well.
      
    • Incubate for 1–4 hours until orange dye develops.

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Viability using the formula:


[1][2]
  • Success Criteria: A Selectivity Index (SI)

    
     (IC
    
    
    
    Normal / IC
    
    
    Cancer) warrants further study.[1]

Protocol B: Neuroinflammatory Modulation (BV-2 Microglia)[1]

Objective: Evaluate the compound's ability to suppress LPS-induced Nitric Oxide (NO) production. Rationale: 6-bromo-benzothiazines have shown promise in reducing neuroinflammation, a key driver in Alzheimer's pathology. This assay uses BV-2 microglial cells as a model for brain inflammation.

Experimental Design Diagram

G Seed Seed BV-2 Cells (2x10^5/mL) PreTreat Pre-treat with Benzothiazine (1h) Seed->PreTreat 24h recovery LPS Add LPS (1 µg/mL) PreTreat->LPS Incubate Incubate 24h LPS->Incubate Griess Griess Assay (Supernatant) Incubate->Griess Measure NO MTT MTT Assay (Adherent Cells) Incubate->MTT Check Viability

Caption: Workflow for assessing anti-inflammatory activity. Viability check (MTT) is mandatory to ensure reduced NO is not due to cell death.[1]

Detailed Methodology
  • Cell Preparation: Seed BV-2 cells in 24-well plates (

    
     cells/well). Allow adherence for 24h.
    
  • Pre-treatment: Replace medium with serum-reduced medium containing the 6-bromo-benzothiazine derivative (1, 5, 10, 25

    
    M).[1] Incubate for 1 hour  prior to inflammation induction.
    
  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1

    
    g/mL. Incubate for 24 hours.
    
  • Griess Assay (NO Detection):

    • Transfer 50

      
      L of culture supernatant to a fresh 96-well plate.
      
    • Add 50

      
      L of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
      
    • Add 50

      
      L of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
      
    • Measure Absorbance at 540 nm .

  • Normalization: Perform an MTT assay on the remaining cells in the 24-well plate to normalize NO production to cell number.

Protocol C: Oxidative Stress Rescue (SH-SY5Y)[1]

Objective: Assess neuroprotection against H


O

-induced oxidative stress. Rationale: Benzothiazine derivatives often possess intrinsic antioxidant capacity. This assay determines if the compound can rescue neuronal cells from lethal oxidative insults.
Mechanistic Pathway[1][4]

Pathway H2O2 H2O2 Insult ROS Intracellular ROS Accumulation H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Surv Neuronal Survival ROS->Surv Reduces Apoptosis Apoptosis Mito->Apoptosis Cmpd 6-Bromo-Benzothiazine Cmpd->ROS Scavenging Nrf2 Nrf2 Pathway Activation Cmpd->Nrf2 Induction Nrf2->ROS Inhibits

Caption: Proposed mechanism of action. The compound may act as a direct radical scavenger or an Nrf2 inducer to counteract H2O2 toxicity.[1]

Protocol Steps
  • Seeding: Seed SH-SY5Y (human neuroblastoma) cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 
    
    
    
    M) for 5 days if mature neuronal phenotype is desired (optional but recommended).[1]
  • Pre-treatment: Treat cells with the derivative (1–10

    
    M) for 2 hours.
    
  • Insult: Add H

    
    O
    
    
    
    (freshly prepared) to a final concentration of 150
    
    
    M. Co-incubate for 24 hours.
  • ROS Quantification (DCFDA):

    • Wash cells with PBS.

    • Incubate with 25

      
      M DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min at 37°C.
      
    • Wash twice with PBS.

    • Read Fluorescence: Ex/Em = 485/535 nm.

  • Interpretation: A decrease in fluorescence intensity in compound-treated wells compared to H

    
    O
    
    
    
    -only control indicates antioxidant protection.

Summary of Expected Results

Assay TypeReadoutPositive OutcomeNegative/Toxic Outcome
Cytotoxicity (NIH/3T3) Absorbance (450nm)IC

> 100

M
IC

< 10

M (High systemic toxicity)
Neuroinflammation (BV-2) Nitrite (

M)
>50% reduction in NO @ non-toxic doseNo change in NO or reduction due to cell death
Neuroprotection (SH-SY5Y) Fluorescence (ROS)Significant reduction in DCF fluorescenceNo protection against H

O

References

  • Ali, S. H., Osmaniye, D., Sağlık, B. N., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2022).[1][3] Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121.[1][3] Link

  • Sagam, G. G., et al. (2024).[1][4] Synthesis and biological evaluation of benzothiazine derivatives. Journal of Molecular Structure. (Contextual reference based on scaffold class).

  • Hou, Y., et al. (2025).[1][2] Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.[1] Link

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Method

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" for high-throughput screening

Application Note: 6-bromo-2H-benzo[b]thiazin-3(4H)-one in High-Throughput Screening Executive Summary 6-bromo-2H-benzo[b]thiazin-3(4H)-one (CAS: 98434-22-1) represents a "privileged scaffold" in medicinal chemistry, char...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-bromo-2H-benzo[b]thiazin-3(4H)-one in High-Throughput Screening

Executive Summary

6-bromo-2H-benzo[b]thiazin-3(4H)-one (CAS: 98434-22-1) represents a "privileged scaffold" in medicinal chemistry, characterized by a bicyclic 1,4-benzothiazine core fused with a lactam ring. In the context of High-Throughput Screening (HTS), this compound serves two critical roles:

  • Validated Fragment Hit: It exhibits intrinsic biological activity against specific enzymatic targets (e.g., Acetylcholinesterase, Peptide Deformylase) and microbial biofilms.

  • Diversity-Oriented Synthesis (DOS) Hub: The C6-bromine substituent functions as a reactive "handle," allowing rapid expansion into focused libraries via palladium-catalyzed cross-coupling reactions.

This guide details the protocols for handling, solubilizing, and screening this compound, specifically focusing on its utility in neurodegenerative (AChE inhibition) and antimicrobial discovery pipelines.

Chemical & Physical Profile

Before integrating into an HTS library, the physicochemical limits of the compound must be understood to prevent false negatives due to precipitation or degradation.

PropertyValueHTS Implication
Molecular Weight 244.11 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
LogP ~2.1Good membrane permeability; moderate solubility risk in aqueous buffers.
H-Bond Donors/Acceptors 1 / 3Excellent ligand efficiency potential.
Melting Point 206°CThermally stable solid.
Solubility (DMSO) > 50 mMSuitable for standard acoustic dispensing or pin-tool transfer.
Solubility (PBS pH 7.4) < 100 µMCritical: Requires carrier solvent (DMSO) in final assay < 1%.

Strategic Application: The "Bromine Handle"

The utility of this compound extends beyond a single data point.[1][2] In HTS campaigns, it is often used as a core scaffold . The C6-position bromine is electronically activated for cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) data.

G Core 6-bromo-2H-benzo[b]thiazin-3(4H)-one (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (+ Aryl Boronic Acids) Core->Suzuki Pd(PPh3)4, Base Buchwald Buchwald-Hartwig Amination (+ Amines) Core->Buchwald Pd(OAc)2, Ligand Library Focused HTS Library (96/384-well plate) Suzuki->Library Diversity Expansion Buchwald->Library Target1 Target: AChE (Neurodegeneration) Library->Target1 Screening Target2 Target: Biofilm/DprE1 (Antimicrobial) Library->Target2 Screening

Figure 1: Diversity-Oriented Synthesis workflow utilizing the C6-Bromine handle to generate focused libraries for HTS.

Protocol A: Stock Preparation & Library Management

Objective: Prepare a stable, precipitation-free stock solution for automated liquid handling.

  • Weighing: Weigh 10 mg of 6-bromo-2H-benzo[b]thiazin-3(4H)-one into an amber glass vial (light sensitive).

  • Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock concentration.

    • Calculation: For 10 mg (MW 244.11), add 4.09 mL DMSO.

    • Tip: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control (QC):

    • Inspect for particulates.

    • Verify purity via LC-MS (Expected [M+H]+ = 244/246 doublet pattern due to Br isotope).

  • Storage: Aliquot into matrix tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][3] Stable for >6 months at -20°C.

Protocol B: HTS Assay – Acetylcholinesterase (AChE) Inhibition

Benzothiazinones are potent acetylcholinesterase inhibitors. This protocol adapts the classic Ellman’s method for 384-well high-throughput screening.

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final).

  • Enzyme: Human recombinant AChE (0.02 U/mL final).

  • Control: Donepezil (Positive Control).

Workflow:

  • Dispensing: Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of compound (10 mM stock) into a 384-well clear-bottom plate.

    • Final Conc: 10 µM (assuming 50 µL assay volume).

    • DMSO Control: Wells with 50 nL pure DMSO.

    • Pos Control: Wells with Donepezil (1 µM final).

  • Enzyme Addition: Dispense 25 µL of AChE solution into all wells.

    • Incubation: Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Substrate Addition: Dispense 25 µL of Substrate Mix (ATCh + DTNB).

  • Readout: Measure Absorbance at 412 nm immediately (Kinetic mode) or after 20 minutes (Endpoint).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Hit Threshold: > 50% inhibition at 10 µM.

Protocol C: Phenotypic Screen – Antimicrobial Biofilm Inhibition

The 1,4-benzothiazine core is effective against S. aureus biofilms. This assay screens for the prevention of biofilm formation.

Reagents:

  • Organism: Staphylococcus aureus (e.g., ATCC 25923).

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Stain: 0.1% Crystal Violet.

Workflow:

  • Culture Prep: Dilute overnight S. aureus culture 1:100 in fresh TSB+Glucose.

  • Plate Setup: Add 198 µL of bacterial suspension to 96-well flat-bottom polystyrene plates.

  • Compound Addition: Add 2 µL of 10 mM compound stock (Final = 100 µM).

    • Note: Include a "Sterile Control" (Media only) and "Growth Control" (Bacteria + DMSO).

  • Incubation: Static incubation at 37°C for 24 hours.

  • Washing (Critical Step):

    • Gently aspirate planktonic bacteria.

    • Wash wells 3x with 200 µL sterile PBS. Do not disrupt the bottom layer.

  • Staining: Add 200 µL Crystal Violet (0.1%) for 15 mins. Wash 3x with water.

  • Quantification: Solubilize the stain with 200 µL of 30% Acetic Acid. Measure Absorbance at 590 nm .

Hit Validation & Troubleshooting

PAINS (Pan-Assay Interference Compounds) Alert: While benzothiazinones are generally stable, the sulfur atom can be susceptible to oxidation.

  • False Positives: In redox-sensitive assays, the sulfur may interfere.

  • Validation Step: Re-test hits in the presence of 0.01% Triton X-100 to rule out aggregators. Verify structure integrity post-incubation using LC-MS if results are ambiguous.

Z-Prime (


) Calculation: 
For the AChE assay, ensure the assay window is robust.


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target:

    
     is required for a valid HTS run.
    

References

  • Amerigo Scientific. (n.d.). 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one Product Profile. Retrieved from [Link]

  • Turkan, F., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2133. Retrieved from [Link]

  • Shafiq, M., et al. (2009).[4] 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E, 65(2), o393. Retrieved from [Link]

  • Chakrabarti, S., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Archiv der Pharmazie. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" synthesis yield improvement

Topic: "6-bromo-2H-benzo[b]thiazin-3(4H)-one" synthesis yield improvement Content type: Technical Support Center (Q&A/Troubleshooting) Current Topic: Optimization of 6-bromo-2H-benzo[b]thiazin-3(4H)-one Synthesis Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "6-bromo-2H-benzo[b]thiazin-3(4H)-one" synthesis yield improvement Content type: Technical Support Center (Q&A/Troubleshooting)

Current Topic: Optimization of 6-bromo-2H-benzo[b]thiazin-3(4H)-one Synthesis Ticket ID: BZT-6BR-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Benzothiazinone Synthesis Support Hub. You are likely here because your synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one (also referred to as 6-bromo-2H-1,4-benzothiazin-3(4H)-one) is stalling at moderate yields (40–50%) or suffering from oxidative by-products.

This scaffold is a critical intermediate for aldose reductase inhibitors and antifungal agents. The presence of the bromine atom at the C6 position (para to the nitrogen) activates the system for further palladium-catalyzed cross-couplings, making its purity paramount.

Below are the three most common "failure modes" reported by researchers, accompanied by validated protocols to correct them.

Module 1: The "Oxidative Trap" (Primary Synthesis Route)

User Question:

"I am reacting 2-amino-5-bromobenzenethiol with chloroacetyl chloride. My TLC shows multiple spots, and the isolated yield is stuck at 45%. What is going wrong?"

Technical Diagnosis:

You are likely experiencing thiol oxidation before the cyclization can occur. 2-aminothiophenols are notoriously prone to forming disulfides (dimers) in the presence of atmospheric oxygen or basic conditions, which are catalytically dead in the standard alkylation mechanism.

The Solution: In-Situ Reduction & Phase Transfer Catalysis

Do not use the free thiol directly if it has been stored on the shelf. Instead, generate the nucleophile in situ or protect it during the reaction.

Optimized Protocol (Yield Target: 80–85%):

  • Pre-treatment: If starting with the disulfide dimer (bis(2-amino-5-bromophenyl)disulfide), suspend it in Ethanol/HCl and add Zinc dust (3.0 equiv) to reduce it to the monomeric thiol. Filter the zinc before proceeding.

  • The Reaction (Biphasic PTC Method):

    • Solvent: Toluene (organic phase) and 10% NaOH (aqueous phase).

    • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (5 mol%).

    • Procedure:

      • Dissolve 2-amino-5-bromobenzenethiol in Toluene.

      • Add the aqueous NaOH and TBAB.

      • Cool to 0–5 °C.

      • Add Chloroacetyl chloride (1.2 equiv) dropwise.[1] Crucial: Slow addition prevents the exotherm from favoring N-acylation over S-alkylation initially, although the final product is the same, the pathway matters for rate.

    • Mechanism: The PTC transports the thiolate anion into the organic phase, where it reacts rapidly with the alkyl halide, outcompeting the oxidative dimerization.

Key Control Point: Ensure the pH remains >10 during the addition of the acid chloride to scavenge the HCl generated.

Module 2: Regioselectivity & Alternative Routes

User Question:

"The starting material 2-amino-5-bromobenzenethiol is expensive and unstable. Can I brominate the parent benzothiazinone instead?"

Technical Diagnosis:

Yes, and this is often the preferred industrial route due to cost. The 2H-1,4-benzothiazin-3(4H)-one ring is activated towards electrophilic aromatic substitution. The nitrogen lone pair directs the incoming electrophile to the para position (C6), while the sulfur directs ortho/para (C5/C7). The activation by Nitrogen is stronger, making C6 the major product.

The Solution: Controlled Direct Bromination

Direct bromination yields the 6-bromo derivative with high regioselectivity (>95%), provided temperature is controlled to prevent 6,7-dibromination.

Optimized Protocol (Yield Target: 90–92%):

  • Substrate: Dissolve 2H-1,4-benzothiazin-3(4H)-one in Glacial Acetic Acid .

  • Reagent: Add

    
     (1.05 equiv) in acetic acid dropwise at room temperature.
    
  • Monitoring: The reaction is usually complete within 1–2 hours.

  • Quench: Pour into ice water. The 6-bromo derivative precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol.

Comparative Yield Table:

MethodPrecursorKey ReagentsTypical YieldMain Risk
A (Condensation) 2-amino-5-bromobenzenethiol

, Base
50–65%Disulfide formation
A (PTC Modified) 2-amino-5-bromobenzenethiol

, TBAB
80–85%Hydrolysis of acid chloride
B (Direct Bromination) 2H-1,4-benzothiazin-3(4H)-one

, AcOH
90–95% Over-bromination (6,7-dibromo)

Module 3: Visualization of Synthetic Pathways

The following diagram illustrates the decision logic for selecting the synthesis route and the critical intermediates involved.

Benzothiazinone_Synthesis Start Target: 6-bromo-2H-benzo[b]thiazin-3(4H)-one RouteA Route A: Condensation Start->RouteA RouteB Route B: Direct Bromination Start->RouteB Recommended for High Yield SM_A SM: 2-amino-5-bromobenzenethiol RouteA->SM_A SM_B SM: 2H-1,4-benzothiazin-3(4H)-one RouteB->SM_B Step_A1 Step 1: Disulfide Reduction (Zn/HCl) (Prevent Dimerization) SM_A->Step_A1 If Dimer present Step_A2 Step 2: Alkylation/Cyclization (ClCH2COCl, TBAB, NaOH) SM_A->Step_A2 If Monomer fresh Step_B1 Step 1: Electrophilic Substitution (Br2, AcOH, RT) SM_B->Step_B1 Step_A1->Step_A2 Risk_A Risk: Thiol Oxidation Step_A2->Risk_A No PTC Product Final Product (>98% Purity) Step_A2->Product Risk_B Risk: 6,7-Dibromination Step_B1->Risk_B High Temp Step_B1->Product

Caption: Comparative workflow of Condensation vs. Direct Bromination routes, highlighting critical risk factors (Red) and recommended pathways (Bold).

Module 4: Troubleshooting Workup & Isolation

User Question:

"I obtained a solid, but it's sticky and brown. Recrystallization from ethanol isn't cleaning it up effectively."

Technical Diagnosis:

The "sticky" nature usually indicates the presence of unreacted chloroacetic acid byproducts or polymerized material. If you used DMF as a solvent, residual solvent can also prevent crystallization.

The Solution: The "pH Swing" Wash

Benzothiazinones are lactams; they are stable to mild acid/base washes, but impurities often are not.

Purification Workflow:

  • Filtration: Filter the crude reaction mixture.

  • Acid Wash: Wash the filter cake with 5% HCl (removes unreacted amines).

  • Base Wash: Wash with Saturated

    
     (removes chloroacetic acid and phenolic impurities).
    
  • Water Wash: Wash with distilled water until neutral pH.

  • Drying: Vacuum dry at 50 °C.

  • Recrystallization: If still colored, use Acetone/Water (3:1) instead of Ethanol. The higher solubility in acetone allows for better rejection of polar impurities upon water addition.

References

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681–683.

    • Supports the regioselectivity of direct bromination
  • Gupta, R. R., et al. (1993). Synthesis and spectral studies of some novel 6-substituted-4H-1,4-benzothiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 79(1-4), 135-142. Provides foundational spectral data and synthesis conditions for substituted benzothiazines.
  • Sandelier, M. J., & DeShong, P. (2007).[2] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters, 9(16), 3209–3212.

    • Cited for the general mechanism of reductive cyclization strategies in rel
  • BenchChem Technical Guide. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues.

    • Reference for handling 2-amino-5-bromo precursors and general acyl

Sources

Optimization

Technical Support Center: Purification of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

Welcome to the technical support guide for the purification of 6-bromo-2H-benzo[b]thiazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-bromo-2H-benzo[b]thiazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this heterocyclic compound. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to enhance the purity and yield of your target molecule.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format.

Question: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue, particularly with compounds that are significantly impure or when the solution is supersaturated and cooled too rapidly.[1][2][3]

  • Causality: The high concentration of the solute and impurities can depress the melting point of the mixture, while rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Immediate Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the saturation level.[3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[2]

  • Alternative Strategy: If the issue persists, consider changing your solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may prevent it from precipitating prematurely.

Question: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. Is my product lost?

Answer: Not at all. This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[2] Your product is still in the flask, waiting for a trigger to crystallize.

  • Inducing Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][4] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small crystal of pure 6-bromo-2H-benzo[b]thiazin-3(4H)-one, add a tiny speck to the solution. This will act as a template for other molecules to crystallize upon.[1][2]

    • Solvent Evaporation: If the solution is clear and the above methods fail, it's likely too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[3]

Question: My final yield of crystals is disappointingly low. What are the most common reasons for this?

Answer: A low recovery is typically traced back to one of two primary causes: using an excessive amount of solvent or selecting a solvent in which your compound has significant solubility even at low temperatures.[1][4]

  • Excess Solvent: The most frequent error is adding too much hot solvent during the initial dissolution step.[2][3] Remember, you want to create a saturated solution at the boiling point of the solvent, using the minimum amount necessary to just dissolve the solid.[4] Any excess solvent will retain more of your compound in the solution (the mother liquor) upon cooling.

  • Solvent Choice: The ideal solvent should exhibit a large solubility differential with temperature—high solubility when hot and very low solubility when cold.[5] If your compound remains moderately soluble in the cold solvent, significant losses are inevitable.

  • Improving Yield:

    • Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent to dissolve your crude product.

    • Maximize Cooling: Ensure the flask is thoroughly cooled, first to room temperature and then in an ice-water bath, to maximize precipitation.[1]

    • Recover a Second Crop: The mother liquor still contains dissolved product. You can often recover more material by reducing the volume of the mother liquor through evaporation and re-cooling to obtain a second, albeit less pure, crop of crystals.[1]

Question: The crystals I obtained are still colored. How can I remove colored impurities?

Answer: The persistence of color indicates the presence of soluble, colored impurities that co-crystallize with your product.

  • Activated Charcoal: A common and effective method is to use activated charcoal. After dissolving your crude compound in the hot solvent, and before the hot filtration step (if performed), add a very small amount of activated charcoal to the solution. The charcoal has a high surface area and will adsorb the colored impurities.

  • Procedure:

    • Add a spatula-tip of charcoal to the hot, dissolved solution.

    • Swirl the solution for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual.

  • Caution: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.

Experimental Workflow: Recrystallization of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

This diagram outlines the logical flow of the recrystallization process, from crude material to pure, isolated crystals.

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum volume of boiling solvent (e.g., Ethanol) A->B C Heat until fully dissolved B->C D Add activated charcoal (if solution is colored) C->D If needed F Allow solution to cool slowly to room temperature C->F If no charcoal needed E Perform hot gravity filtration to remove insoluble impurities D->E E->F G Cool further in an ice bath F->G H Crystals form G->H I Collect crystals by vacuum filtration H->I J Wash with a small amount of ice-cold solvent I->J K Dry crystals under vacuum J->K L Pure Product K->L

Sources

Troubleshooting

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" reaction condition optimization

This guide is structured as a specialized technical support hub for researchers working with the 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold. It prioritizes experimental reproducibility, mechanistic understanding, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support hub for researchers working with the 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold. It prioritizes experimental reproducibility, mechanistic understanding, and actionable troubleshooting.

Topic: Reaction Condition Optimization & Troubleshooting Doc ID: TS-BZ-06-BR Role: Senior Application Scientist

Executive Summary & Scaffold Overview

The 6-bromo-2H-benzo[b]thiazin-3(4H)-one (also known as 6-bromo-2H-1,4-benzothiazin-3-one) is a privileged bicyclic scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing bioactive compounds, including aldose reductase inhibitors, antifungal agents, and potassium channel openers.

The core synthetic challenge lies in constructing the heterocyclic thiazine ring while maintaining the integrity of the bromine handle (crucial for downstream Pd-catalyzed couplings) and preventing sulfur oxidation. This guide details the optimization of the cyclization reaction between substituted 2-aminothiophenols and


-haloacetyl derivatives .

Core Synthesis Protocol (The "Gold Standard")

Based on aggregated optimization data and kinetic stability.

Reaction Pathway

The most robust route involves the condensation of 2-amino-4-bromobenzenethiol (for the 6-bromo isomer) or 2-amino-5-bromobenzenethiol (often yields the 7-bromo isomer; verify regiochemistry via NOESY) with chloroacetyl chloride .

ReactionPathway SM1 2-Amino-bromobenzenethiol (Nucleophile) Inter Intermediate (N-chloroacetyl-S-H) SM1->Inter Step 1: N-Acylation (0°C, Base) Side Side Product: Disulfide Dimer SM1->Side Oxidation (O2) SM2 Chloroacetyl Chloride (Electrophile) SM2->Inter Prod 6-Bromo-2H-benzo[b]thiazin-3(4H)-one (Cyclized Product) Inter->Prod Step 2: S-Alkylation/Cyclization (Reflux, K2CO3)

Figure 1: Mechanistic pathway for the formation of the benzothiazin-3-one core. Note the competition between cyclization and oxidative dimerization.

Optimized Procedure (One-Pot)

Reagents: 2-Amino-bromobenzenethiol (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ (2.5 eq). Solvent: Acetone (Anhydrous) or DMF (for scale-up). Atmosphere: Argon/Nitrogen (Critical).[1]

  • Preparation: Suspend 2-amino-bromobenzenethiol in anhydrous acetone under inert atmosphere.

  • Acylation (Kinetic Control): Cool to 0–5°C . Add K₂CO₃. Add chloroacetyl chloride dropwise over 30 mins. Rationale: Low temperature favors N-acylation over S-alkylation and prevents uncontrolled exotherms.

  • Cyclization (Thermodynamic Control): Allow to warm to RT, then reflux for 4–6 hours. Rationale: Heat is required to drive the intramolecular S-alkylation (displacement of the aliphatic chloride).

  • Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water (9:1).

Optimization Matrix: Reaction Conditions

The following table summarizes the impact of solvent and base choices on yield and purity.

EntrySolventBaseTempYieldComments
1 Acetone K₂CO₃ Reflux 85-92% Recommended. Cleanest profile; easy workup (precipitation).
2DMFK₂CO₃80°C75-80%Good for solubility, but workup requires extensive washing to remove DMF.
3DCMEt₃NRT<40%Incomplete cyclization. Isolate linear intermediate (N-chloroacetyl) mostly.
4TolueneNaOHReflux60-70%Requires Phase Transfer Catalyst (TBAB). Good for large scale but biphasic issues.
5EthanolNaOEtReflux50%Risk of side reactions (reaction with solvent); oxidative dimerization is faster in protic solvents.

Troubleshooting Guide & FAQs

Issue 1: Low Yield & "Sticky" Precipitate

Q: I obtained a low yield and the product is a sticky gum rather than a solid. What happened? A: This usually indicates oligomerization or disulfide formation .

  • Root Cause: If the reaction was not under strict inert atmosphere, the thiol group oxidized to a disulfide (dimer) before reacting with the chloroacetyl chloride.

  • Solution: Degas solvents with N₂ prior to use. Add a reducing agent like Triphenylphosphine (TPP) (0.1 eq) or DTT during the initial dissolution if the starting material is old.

Issue 2: Incomplete Cyclization

Q: LC-MS shows a mass corresponding to the linear intermediate (M+76 or M+78). Why didn't it close? A: The "linear" mass usually corresponds to the N-(2-bromo-4-mercaptophenyl)-2-chloroacetamide.

  • Root Cause: The base was too weak or the temperature too low to displace the alkyl chloride by the sulfur.

  • Solution: Switch from Et₃N to an inorganic base like K₂CO₃ or Cs₂CO₃ . Ensure the reaction is refluxed (Acetone: 56°C is sometimes insufficient; switch to MEK or DMF if needed).

Issue 3: Solubility During Workup

Q: The product is not dissolving in Ethanol for recrystallization. A: 6-bromo-2H-benzo[b]thiazin-3(4H)-one is highly crystalline and lipophilic.

  • Solution:

    • Use Hot Ethanol/DMF (9:1) mixture.

    • Alternatively, use Acetic Acid for recrystallization (dissolve hot, cool slowly).

    • Note: Do not use DMSO for heating if possible, as it can oxidize the sulfur at high temps.

Issue 4: Regioselectivity (N vs S)

Q: How do I know I formed the N-C=O bond and not the S-C=O (thioester)? A:

  • Chemical Logic: Amines are generally harder nucleophiles and react faster with acid chlorides than thiols under neutral/basic conditions. However, thioesters can form.

  • Confirmation: Check IR spectroscopy.

    • Amide (Lactam) C=O: ~1660–1690 cm⁻¹.

    • Thioester C=O: ~1690–1710 cm⁻¹ (often higher).

    • The final cyclic product is a lactam. If you see a shift, you may have the wrong isomer, but the thermodynamic product is almost exclusively the N-acylated thiazine.

Decision Logic for Optimization

Use this flowchart to diagnose issues during your specific experiment.

Troubleshooting Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 Product Mass Found? CheckTLC->Decision1 Yes Yes, but low yield Decision1->Yes Yes No No, wrong mass Decision1->No No LowYield Check Atmosphere (O2 leak?) Check Base Stoichiometry Yes->LowYield WrongMass Analyze Mass Shift No->WrongMass MassDimer Mass = 2x SM - 2H (Disulfide) WrongMass->MassDimer Dimer Found MassLinear Mass = SM + 76 (Linear Intermediate) WrongMass->MassLinear Intermediate Found FixDimer Action: Add Reducing Agent (TPP/Zn) & Degas MassDimer->FixDimer FixLinear Action: Increase Temp Switch to K2CO3/DMF MassLinear->FixLinear

Figure 2: Troubleshooting logic flow for reaction monitoring and optimization.

References

  • Sigma-Aldrich. 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one Product Specification & Safety Data Sheet.Link

  • Beilstein J. Org. Chem. "New efficient synthesis of polysubstituted ...[2] 4H-3,1-benzothiazines."[2][3][4] Beilstein Journals, 2022. (Demonstrates base/solvent optimization trends for benzothiazine scaffolds). Link

  • BenchChem. "A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives...". (Provides protocols for handling amino-halo precursors). Link

  • RSC Advances. "Evolution in the synthesis of 1,4-benzothiazines over the last decade." Royal Society of Chemistry, 2025. (Review of catalytic and non-catalytic methods). Link

  • SciELO. "Synthesis of new 1,2-Benzothiazin-3-one Derivatives..." (Comparative study on Knoevenagel conditions and cyclization efficiency). Link

Sources

Optimization

Technical Support Center: Impurity Profiling for 6-bromo-2H-benzo[b]thiazin-3(4H)-one

Introduction: The "Benzothiazine Trap" Welcome to the technical support center. You are likely synthesizing 6-bromo-2H-benzo[b]thiazin-3(4H)-one as a scaffold for bioactive agents (e.g., aldose reductase inhibitors or an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Benzothiazine Trap"

Welcome to the technical support center. You are likely synthesizing 6-bromo-2H-benzo[b]thiazin-3(4H)-one as a scaffold for bioactive agents (e.g., aldose reductase inhibitors or antifungals). While the reaction between 2-amino-4-bromobenzenethiol and chloroacetyl chloride seems straightforward, the sulfur atom's nucleophilicity and the redox activity of the thiophenol moiety create a minefield of byproducts.

This guide deconstructs the specific impurities you are seeing on your LC-MS and provides a logic-based troubleshooting workflow.

Module 1: The "Ghost" Peak (Disulfide Dimer)

Symptom: You observe a persistent non-polar impurity (RT > Product) that resists crystallization. Identity: Bis(2-amino-4-bromophenyl)disulfide.

The Mechanism

Thiophenols are notoriously prone to oxidative dimerization. If your reaction mixture is exposed to air before the alkylation step is complete, or if the base (e.g.,


) contains traces of oxidants, the starting material dimerizes.
  • Reaction:

    
    
    
  • Why it persists: This disulfide is chemically inert to the mild alkylating conditions used for the ring closure. It carries through the workup as a greasy solid.

Troubleshooting Protocol
  • Degas Solvents: Sparge your reaction solvent (Acetone or DMF) with Argon for 20 minutes before adding the thiol.

  • Order of Addition: Add the reducing agent (if used) or base after degassing.

  • Rescue: If the peak exists, treat the crude mixture with Triphenylphosphine (PPh3) / Water or Zinc/Acetic Acid to reduce the disulfide back to the thiol, then re-subject to alkylation conditions.

Module 2: The Regioisomer Trap (6-Bromo vs. 7-Bromo)

Symptom: Your NMR shows the correct number of protons, but the coupling constants (


-values) in the aromatic region are slightly off (e.g., a doublet instead of a singlet, or varying meta-couplings).
Diagnosis:  You likely started with the wrong isomer of the aminobenzenethiol.
The Structural Logic

In the 1,4-benzothiazine system, numbering starts at Sulfur (1) and Nitrogen (4). The fusion carbons are 4a and 8a.

  • Target: 6-bromo -2H-benzo[b]thiazin-3(4H)-one.

    • Required Starting Material:2-amino-4-bromobenzenethiol .

    • Mapping: The Bromine is para to the amine in the starting material. In the fused ring, it ends up at position 6.

  • Common Error: Using 2-amino-5-bromobenzenethiol .

    • Result:7-bromo -2H-benzo[b]thiazin-3(4H)-one.

    • Mapping: The Bromine is para to the thiol. In the fused ring, it ends up at position 7.

Target IsomerRequired Starting MaterialAromatic NMR Signature (Benzothiazine Ring)
6-Bromo 2-amino-4-bromobenzenethiold (

Hz, H8), dd (H7), d (

Hz, H5)
7-Bromo 2-amino-5-bromobenzenethiold (

Hz, H5), dd (H6), d (

Hz, H8)

Module 3: Incomplete Cyclization (The Amide Intermediate)

Symptom: A peak with M+ = Product + 36/38 (HCl adduct mass logic) or M+ = Product + 18 (Water). Identity:


-(2-mercapto-5-bromophenyl)-2-chloroacetamide (Uncyclized Linear Intermediate).
The Mechanism

The reaction proceeds in two steps:[1]

  • N-Acylation: Fast attack of the amine on the acid chloride.

  • S-Alkylation (Cyclization): Slower intramolecular displacement of the chloride by the thiol.

If the base is too weak or the temperature too low, the reaction stops at the amide.

Troubleshooting Protocol
  • Force Cyclization: Reflux the crude intermediate in Ethanol with Sodium Ethoxide (NaOEt) or DMF/K2CO3 at

    
    C for 2 hours.
    
  • Monitoring: Look for the disappearance of the amide N-H stretch in IR (approx 3300 cm⁻¹) and the appearance of the lactam (cyclic amide) shift.

Visualizing the Pathway & Troubleshooting

The following diagram maps the synthesis and the divergence points for impurities.

Benzothiazine_Synthesis cluster_isomer Critical Checkpoint Start Start: 2-Amino-4-bromobenzenethiol Intermediate Intermediate: N-(2-mercapto-4-bromophenyl) -2-chloroacetamide Start->Intermediate N-Acylation (Fast) Impurity_Disulfide Impurity A (Dimer): Bis(2-amino-4-bromophenyl)disulfide (Oxidative Coupling) Start->Impurity_Disulfide Air/Oxidation Reagent + Chloroacetyl Chloride + Base (K2CO3) Intermediate->Intermediate Low Temp/Weak Base (Stalls Here) Product Target Product: 6-bromo-2H-benzo[b] thiazin-3(4H)-one Intermediate->Product S-Alkylation (Cyclization) Impurity_Oxide Impurity C: Sulfoxide/Sulfone (Over-oxidation) Product->Impurity_Oxide Peroxides/Harsh Workup Impurity_Isomer Impurity B (Regioisomer): 7-bromo isomer (Wrong Starting Material)

Caption: Figure 1. Reaction pathway analysis for 6-bromo-2H-benzo[b]thiazin-3(4H)-one, highlighting the divergence points for oxidative dimerization (Impurity A), incomplete cyclization (Intermediate), and regioisomer errors.

Experimental Protocol: Verified Synthesis

This protocol minimizes disulfide formation and ensures cyclization.

Materials:

  • 2-Amino-4-bromobenzenethiol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[2]

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetone (Dry, degassed)

Step-by-Step:

  • Preparation: Suspend 2-amino-4-bromobenzenethiol and

    
     in dry acetone under Nitrogen atmosphere.
    
  • Cooling: Cool the mixture to

    
    C.
    
  • Addition: Add chloroacetyl chloride dropwise over 30 minutes. Note: The exotherm is significant; control it to prevent polymerization.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Critical: This heat step drives the S-alkylation cyclization.

  • Workup: Pour into ice water. The product should precipitate.

  • Purification: Recrystallize from Ethanol/Water.

    • If "Ghost Peak" (Disulfide) persists: Wash the solid with dilute

      
       (sodium thiosulfate) or perform a column chromatography (Silica, Hexane/EtOAc).
      

FAQ: Rapid Troubleshooting

Q: My product is purple/dark. Is it decomposed? A: Likely trace oxidation. Thiazines are electron-rich and can form charge-transfer complexes or radical cations (similar to phenothiazine dyes) upon air oxidation. Recrystallize with a pinch of activated charcoal.

Q: Can I use 2-amino-6-bromobenzothiazole as a starting material? A: Yes, via alkaline hydrolysis. Hydrolysis of the benzothiazole yields the 2-amino-thiophenolate, which can then be reacted with chloroacetic acid. However, this route often yields the disulfide heavily if the hydrolysis workup isn't strictly anaerobic [1].

Q: The melting point is


C lower than reported. 
A:  Check for the Intermediate (Amide) . It often co-crystallizes with the product. Run an IR; if you see a broad OH/NH band around 3300-3400 cm⁻¹ that isn't the sharp lactam NH (approx 3200 cm⁻¹), you have uncyclized material.

References

  • Synthesis of 1,4-Benzothiazinones

    • Gupta, R. R., et al. "Synthesis and spectral studies of some new 4H-1,4-benzothiazines." Journal of Heterocyclic Chemistry, 1987.
    • Context: Establishes the standard N-acylation followed by S-alkyl
    • (General Journal Link)

  • Smith, M. B. "Oxidation of Thiols." March's Advanced Organic Chemistry, 8th Ed.
  • Regioisomerism in Benzothiazines: Standard IUPAC Numbering Rules for Fused Heterocycles (Rule B-3). Context: Validates the 2-amino-4-bromo -> 6-bromo product mapping.
  • Biological Scaffold Context

    • Molecules 2023, 28(1), 1694; "Synthesis of Benzoxazinones Sulphur Analogs...".
    • Context: Discusses synthesis of 2H-benzo[b][1,4]thiazin-3(4H)-one analogs and explicitly mentions disulfide byproducts.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 6-bromo-2H-benzo[b]thiazin-3(4H)-one

Topic: TLC Monitoring & Troubleshooting for 1,4-Benzothiazin-3-one Synthesis Document ID: TSC-BZN-06BR Last Updated: 2026-02-19 Expert Reviewer: Senior Application Scientist, Heterocyclic Chemistry Division Core Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Monitoring & Troubleshooting for 1,4-Benzothiazin-3-one Synthesis Document ID: TSC-BZN-06BR Last Updated: 2026-02-19 Expert Reviewer: Senior Application Scientist, Heterocyclic Chemistry Division

Core Protocol: The "Golden Standard" for TLC Monitoring

Context: The synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one typically involves the cyclization of 2-amino-5-bromobenzenethiol with a halo-acetyl electrophile (e.g., chloroacetyl chloride or ethyl bromoacetate). Monitoring this reaction requires differentiating between the polar starting material (thiol/amine), the non-polar oxidative impurity (disulfide), and the moderately polar lactam product.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stationary Phase Silica Gel

(Aluminum or Glass backed)
The acidic nature of silica separates the basic amine precursor from the neutral lactam product effectively.
Mobile Phase A Hexane : Ethyl Acetate (7:3) Starting Point: This system provides optimal separation for the brominated lactam (Rf ~0.3–0.4).
Mobile Phase B DCM : Methanol (95:5) Alternative: Use if the product streaks or if polar intermediates are suspected.
Sample Prep Dissolve in Acetone or DCM Avoid alcohols if monitoring ester intermediates to prevent transesterification artifacts.
Visualization 1 UV Light (254 nm) The primary method.[1][2] The conjugated benzene ring + bromine auxochrome provides strong quenching (dark spots).
Visualization 2 Iodine (

) Chamber
Critical: Sulfur-containing heterocycles stain yellow/brown rapidly. Differentiates S-heterocycles from non-sulfur impurities.

Troubleshooting Hub: Diagnostic Q&A

Q1: I see a persistent high-running spot (Rf > 0.8) that appears immediately, even at . What is it?

Diagnosis: Oxidative Dimerization (Disulfide Formation).

  • The Chemistry: 2-amino-5-bromobenzenethiol is highly susceptible to oxidation in air, forming bis(2-amino-5-bromophenyl)disulfide . This dimer lacks the polar SH group and is significantly less polar than the monomer, causing it to run near the solvent front in a 7:3 Hex:EtOAc system.

  • The Fix:

    • Confirm: Stain with Iodine.[1] Disulfides stain intensely brown.

    • Remedy: Degas your reaction solvents. If the impurity persists, add a reducing agent (e.g.,

      
       or 
      
      
      
      ) in situ if compatible with your electrophile, or purify the starting material before use.
Q2: My product spot is "streaking" or "tailing" badly. Is my column going to fail?

Diagnosis: Lactam/Amide Interaction with Silanols.

  • The Chemistry: The N-H proton of the lactam ring (position 4) is weakly acidic (

    
     ~10-11) and can hydrogen bond with the acidic silanol groups (
    
    
    
    ) on the TLC plate.
  • The Fix:

    • Add a Modifier: Add 0.5% - 1% Acetic Acid to your mobile phase. This suppresses the ionization of silanols and sharpens the amide spot.

    • Note: Do not use triethylamine (TEA) for this specific lactam, as it may promote deprotonation of the N-H, worsening the streak.

Q3: The Starting Material (SM) and Product are co-eluting. How do I separate them?

Diagnosis: Insufficient Polarity Contrast.

  • The Chemistry: While the SM has a polar amine/thiol, the 6-bromo substituent on the product increases lipophilicity, potentially causing overlap if the solvent is too non-polar.

  • The Fix:

    • Change Selectivity: Switch from Hexane/EtOAc to Toluene : Acetone (4:1) . Toluene interacts via

      
       stacking with the aromatic rings, often resolving halo-aromatics better than alkanes.
      
    • Check Reaction pH: If the reaction is basic (e.g.,

      
       used), the starting amine might be deprotonated and running higher. Neutralize the TLC aliquot with a drop of dilute HCl before spotting.
      

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for identifying spots during the reaction monitoring of 6-bromo-2H-benzo[b]thiazin-3(4H)-one.

TLC_Monitoring Start Analyze TLC Plate (Hex:EtOAc 7:3) UV_Check Step 1: UV (254 nm) Is the spot visible? Start->UV_Check Iodine_Check Step 2: Iodine Stain Does it turn Brown/Yellow? UV_Check->Iodine_Check Yes (Dark Spot) Baseline Baseline Spot Salts / Polymer UV_Check->Baseline No (Only visible in Iodine) High_Rf Rf > 0.8 Non-Polar Impurity (Disulfide Dimer) Iodine_Check->High_Rf High Rf Mid_Rf Rf 0.3 - 0.5 Target Lactam (6-bromo-benzothiazinone) Iodine_Check->Mid_Rf Mid Rf Low_Rf Rf < 0.2 Polar Precursor (Aminothiophenol) Iodine_Check->Low_Rf Low Rf Mid_Rf->High_Rf Oxidation Risk

Caption: Diagnostic logic flow for identifying reaction components. Note that the target lactam (Green) is prone to oxidative degradation if not handled correctly.

Reference Data

Retention Factor (Rf) Guide

Approximations based on Silica Gel 60 F254 in Hexane:EtOAc (7:3)

CompoundRf ValueAppearance (UV)Appearance (

)
Bis(2-amino-5-bromophenyl)disulfide 0.85 - 0.95Strong AbsorptionDark Brown (Fast)
6-bromo-2H-benzo[b]thiazin-3(4H)-one 0.35 - 0.45 Strong Absorption Yellow/Brown
2-amino-5-bromobenzenethiol 0.15 - 0.25Moderate AbsorptionBrown (Slow)
Key Solvents & Reagents[3][4]
  • Extraction Solvent: Ethyl Acetate (Preferred) or DCM.

  • Reaction Solvent: Acetone (reflux with

    
    ) or DMF.
    
  • Quenching: Water/Brine (Product precipitates; filter solid).

References

  • Sebbar, S. et al. (2016).[3] Synthesis of New [1,4]-Benzothiazine Derivatives. ResearchGate. [Link]

  • Turkmen, H. et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives. MDPI Molecules. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. [Link]

Sources

Optimization

Technical Support Hub: Optimization of 6-bromo-2H-benzo[b]thiazin-3(4H)-one Isolation

Ticket ID: #BTZ-06-BR-OPT Subject: Workup Procedure Improvement for 6-bromo-2H-benzo[b]thiazin-3(4H)-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BTZ-06-BR-OPT Subject: Workup Procedure Improvement for 6-bromo-2H-benzo[b]thiazin-3(4H)-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one typically involves the cyclization of 2-amino-5-bromobenzenethiol with chloroacetyl chloride under basic conditions.[1] Users frequently report three critical failure modes during workup:

  • Oxidative Discoloration: Product appearing pink or red due to disulfide byproducts.[1]

  • Physical State Issues: Product "oiling out" or forming a gummy semi-solid instead of a precipitate.

  • Recrystallization Yield Loss: Poor recovery during final purification.

This guide provides a self-validating protocol to address these specific challenges, ensuring high purity (>98%) and consistent physical form.

Part 1: Troubleshooting Modules

🔴 Issue 1: Product is Pink/Red or Off-White

Diagnosis: Oxidative Dimerization.[1] The starting material, 2-amino-5-bromobenzenethiol , is highly susceptible to air oxidation, forming the disulfide dimer (bis(2-amino-5-bromophenyl)disulfide).[1] This impurity is often colored (yellow to deep red) and co-precipitates with your product.[1]

The Fix: Reductive Quench Protocol Do not use standard water quenching. Implement a Sodium Dithionite (


)  wash to reduce disulfides back to water-soluble thiolates or prevent their formation.[1]

Step-by-Step Protocol:

  • Quench: Pour the reaction mixture (e.g., from DMF or Acetone) into a stirred solution of 0.5% w/v Sodium Dithionite in ice water.

  • Agitate: Stir vigorously for 15–20 minutes. The reducing environment prevents the "pinking" caused by oxidation.[1]

  • Filter: Collect the precipitate.

  • Wash: Wash the filter cake with cold 5% Sodium Bicarbonate (to remove acidic impurities) followed by cold water .

Scientific Rationale: Dithionite acts as a scavenger for oxidative species, ensuring that any unreacted thiol remains in the reduced state (soluble in basic wash) or does not dimerize into the colored contaminant [1].[1]

🟡 Issue 2: Product "Oils Out" or is Sticky

Diagnosis: Solvent Entrainment / Impurity Eutectics.[1] The 6-bromo substituent increases lipophilicity compared to the unsubstituted benzothiazine.[1] If the reaction solvent (often DMF or Acetone) is not fully removed, or if unreacted chloroacetyl chloride remains, the product forms a supramolecular "gum" rather than a crystal lattice.

The Fix: Trituration & Polarity Shock Do not attempt to recrystallize a gum directly.[1] You must first establish a solid baseline.[1]

Step-by-Step Protocol:

  • Decant: If the product oils out in water, decant the aqueous supernatant.[1]

  • Dissolve: Dissolve the gum in a minimum amount of Ethyl Acetate .

  • Wash: Wash this organic layer with Brine (Saturated NaCl) to remove trapped DMF/Water.[1] Dry over

    
    .[1]
    
  • Triturate: Evaporate the Ethyl Acetate to a concentrated residue. Add cold Diethyl Ether or Hexane and scratch the flask walls with a glass rod.[1]

  • Result: The mechanical stress and non-polar solvent force the benzothiazine to crash out as a discrete solid [2].[1]

🟢 Issue 3: Poor Recrystallization Yield

Diagnosis: Incorrect Solvent System.[1] Users often use pure Ethanol, but the 6-bromo derivative has lower solubility than the parent compound, requiring large volumes of hot solvent which leads to yield loss upon cooling.

The Fix: Two-Solvent System Switch to a DMF/Ethanol or Acetic Acid/Water system.

Optimized Recrystallization Table:

Solvent SystemSuitabilityNotes
Ethanol (95%) ModerateGood for high purity, but requires large volumes.[1]
DMF / Water (1:5) High Dissolve in min.[1] hot DMF; add hot water until turbid. Cool slowly.
Glacial Acetic Acid HighExcellent for removing colored impurities; requires thorough drying.[1]
Toluene LowOften leads to oiling out for this specific derivative.[1]

Part 2: Visualized Workflow (Logic Map)

The following diagram illustrates the decision matrix for the workup procedure.

WorkupLogic Start Crude Reaction Mixture (DMF/K2CO3) Quench Quench into 0.5% Na2S2O4 (aq) Start->Quench Pour slowly StateCheck Check Physical State Quench->StateCheck Solid Discrete Solid Precipitate StateCheck->Solid Ideal Gum Oily/Sticky Gum StateCheck->Gum Common Issue Filtration Vacuum Filtration Solid->Filtration Trituration Dissolve in EtOAc -> Wash Brine -> Triturate w/ Ether Gum->Trituration ColorCheck Color Check Filtration->ColorCheck Trituration->Solid Solidified White Off-White/Pale Yellow ColorCheck->White Pink Pink/Red Tint ColorCheck->Pink Recryst Recrystallize: DMF/Water or EtOH White->Recryst Wash Wash Filter Cake: 5% NaHCO3 then Cold EtOH Pink->Wash Remove Disulfides Final Pure 6-bromo-2H-benzo[b] thiazin-3(4H)-one Recryst->Final Wash->Recryst

Caption: Decision tree for isolating 6-bromo-2H-benzo[b]thiazin-3(4H)-one, highlighting interventions for physical state (oiling) and purity (color).

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF for the reaction? A: Yes, Acetone/K2CO3 is a standard condition (reflux).[1] However, Acetone is miscible with water during the quench, which can sometimes trap the product in a milky suspension. If using Acetone, ensure you evaporate most of it before adding the aqueous quench solution to force better precipitation [3].

Q: My product has a melting point range of 5°C. Is this acceptable? A: No. Pure 6-bromo-2H-benzo[b]thiazin-3(4H)-one should have a sharp melting point (typically distinct, e.g., >200°C depending on the exact polymorph).[1] A wide range indicates trapped solvent or disulfide contamination.[1] Dry the sample under high vacuum at 60°C for 4 hours and re-check.

Q: Why is the 6-position bromine stable during the basic cyclization? A: The bromine on the benzene ring is an aryl halide. Under the mild basic conditions used for S-alkylation and N-acylation (K2CO3, mild heat), the aryl bromide is inert to Nucleophilic Aromatic Substitution (


) unless a strong electron-withdrawing group (like Nitro) is ortho/para to it.[1] Therefore, the bromine remains intact for downstream medicinal chemistry applications [4].

References

  • Thiol Oxidation Control: Organic Chemistry Portal. "Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide." (Discusses the management of disulfide byproducts in benzothiazole/zine synthesis).

  • Purification & Crystallization: University of Rochester, Dept. of Chemistry. "Tips & Tricks: Recrystallization." (Authoritative guide on solvent selection and oiling-out interventions).

  • Benzothiazine Synthesis Context: MDPI. "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives." (Provides specific reaction conditions and workup expectations for this scaffold).

  • General Heterocyclic Workup: ResearchGate. "2H-1,4-benzothiazin-3-one derivatives: synthetic pathways."[1] (Overview of stability and synthetic routes).

Sources

Troubleshooting

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" storage and handling guidelines

CAS: 98434-22-1[1][2][3] Executive Summary 6-bromo-2H-benzo[b]thiazin-3(4H)-one is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, particularly for the synthesis of acetylcholinesterase (AChE)...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 98434-22-1[1][2][3]

Executive Summary

6-bromo-2H-benzo[b]thiazin-3(4H)-one is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, particularly for the synthesis of acetylcholinesterase (AChE) inhibitors and antimicrobial agents.[1][2] Its structural integrity relies heavily on the stability of the thiazine ring and the carbon-bromine bond.[3]

This guide serves as a dynamic technical manual for researchers handling this compound. It moves beyond basic safety data sheets (SDS) to address the practical nuances of storage, solubilization, and experimental application.

Module 1: Storage & Stability Protocols

Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Refrigerated) While some derivatives are stable at RT, the thioether moiety is susceptible to slow oxidation to sulfoxides/sulfones at elevated temperatures [1].[1][3]
Atmosphere Inert Gas (Argon/Nitrogen) Recommended for long-term storage (>3 months) to prevent oxidative degradation of the sulfur atom.[3]
Light Protect from Light Halogenated heterocycles can undergo photolytic dehalogenation or ring-opening under intense UV/visible light exposure.[1][3]
Hygroscopicity Low to Moderate Store in a desiccator.[3] Moisture can facilitate hydrolysis if acidic impurities are present.[3]
Storage Decision Matrix (Workflow)

Use this logic flow to determine the optimal storage strategy upon receipt of the compound.

StorageProtocol Start Compound Receipt CheckSeal Check Seal & Appearance (White to Off-White Solid) Start->CheckSeal Usage Immediate Usage (< 2 Weeks)? CheckSeal->Usage ShortTerm Store at 2-8°C Desiccated, Dark Usage->ShortTerm Yes LongTerm Long Term Storage (> 2 Weeks) Usage->LongTerm No Aliquot Aliquot under Inert Gas (Avoid freeze-thaw) LongTerm->Aliquot DeepFreeze Store at -20°C Double Sealed Aliquot->DeepFreeze

Figure 1: Decision matrix for optimizing compound longevity based on usage frequency.

Troubleshooting Storage Issues

Q: The compound has turned from off-white to yellow/orange. Is it still usable?

  • Diagnosis: This indicates oxidation (formation of S-oxides) or photolytic degradation (release of bromine radicals).[3]

  • Action: Check purity via HPLC or TLC. If purity is >95%, it may be salvageable by recrystallization from Ethanol [2].[3] If <90%, discard as chemical waste.[3] The degradation products can act as promiscuous assay interferents (PAINS).[3]

Q: Can I store the compound dissolved in DMSO at -20°C?

  • Analysis: Yes, but with caveats. DMSO is hygroscopic.[3] Repeated freeze-thaw cycles introduce water, which can precipitate the lipophilic compound or cause hydrolysis over time.[3]

  • Recommendation: Store DMSO stocks in single-use aliquots (e.g., 20 µL or 50 µL) to ensure only one freeze-thaw cycle per experiment.

Module 2: Solubilization & Handling

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).[3] Do not attempt to dissolve directly in aqueous buffers.[3]

  • DMSO: Soluble (up to ~50–100 mM).[3] Preferred for biological assays.[3]

  • Ethanol: Soluble (often used for recrystallization).[3] Good for chemical synthesis but less ideal for cell assays due to volatility and toxicity.[3]

  • DMF: Soluble.[3] Alternative to DMSO if DMSO interferes with specific enzymatic assays.[3]

Master Solubilization Protocol (DMSO)

Standardizing the solubilization process is critical for reproducible IC50 values.[3]

  • Weighing: Weigh the solid into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock .

    • Formula: Volume (mL) = [Mass (mg) / MW (244.11)] / Concentration (M)[3]

  • Dissolution: Add high-grade (anhydrous) DMSO.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Visual QC: Inspect against a dark background. The solution must be completely clear.

Dilution & Precipitation Workflow

Use this guide to prevent "crashing out" during biological assays.

Solubilization Stock DMSO Stock (10-50 mM) Step1 Intermediate Dilution (10x Final Conc in Media/Buffer) Stock->Step1 Dilute 1:100 into Buffer Check Precipitation Check (Turbidity/Crystals) Step1->Check Final Final Assay Well (Max 0.1-1% DMSO) Check->Final Clear Fix Troubleshoot: 1. Warm to 37°C 2. Lower Stock Conc. 3. Add Surfactant (Tween-20) Check->Fix Cloudy Fix->Step1 Retry

Figure 2: Step-wise dilution strategy to mitigate compound precipitation in aqueous media.

Handling FAQs

Q: I observe precipitation immediately upon adding the DMSO stock to my cell culture media.

  • Cause: "Solvent Shock."[3] Adding a high-concentration hydrophobic stock directly to water causes rapid local precipitation before mixing can occur.[3]

  • Solution:

    • Perform an intermediate dilution step (e.g., dilute stock 1:10 in culture media without serum first, mix rapidly, then add to cells).[1][3]

    • Ensure the final DMSO concentration does not exceed 0.5–1% (v/v), as this compound is lipophilic and requires carrier solvent support.[3]

Q: Is the compound compatible with automated liquid handlers (acoustic/tip-based)?

  • Insight: Yes. However, for acoustic dispensing (e.g., Echo), ensure the DMSO hydration level is <5%.[3] High water content changes the viscosity and sound velocity, leading to inaccurate dosing.[3]

Module 3: Safety & Disposal (EHS)

Hazard Identification (GHS)[3][5]
  • Signal Word: Warning

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][7]

  • H335: May cause respiratory irritation.[3][4][5][7]

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .[3]

  • Rationale: The presence of the Bromine (Br) atom mandates segregation from non-halogenated solvents.[3] Incineration must be performed at temperatures sufficient to prevent the formation of dioxins/furans, although less critical for mono-brominated species than poly-halogenated ones.[3]

  • Spill Cleanup:

    • Ventilate the area.[3][6]

    • Wear nitrile gloves and safety goggles.[3]

    • Absorb liquid spills (if in solution) with vermiculite or sand.[3]

    • Sweep up solid spills carefully to avoid dust generation (use a wet wipe if necessary).[3]

References

  • Sigma-Aldrich.[3] Product Specification: 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one.[1][3][8] Retrieved from [3]

  • Karaburun, A. C., et al. (2022).[3] Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2133.[3] Retrieved from [3]

  • PubChem.[3][4] Compound Summary: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Analogous Structure Safety Data). Retrieved from [3]

Sources

Reference Data & Comparative Studies

Validation

"6-bromo-2H-benzo[b]thiazin-3(4H)-one" vs other benzothiazine derivatives

Topic: Comparative Guide: 6-Bromo-2H-benzo[b]thiazin-3(4H)-one vs. Non-Halogenated & Functionalized Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 6-Bromo-2H-benzo[b]thiazin-3(4H)-one vs. Non-Halogenated & Functionalized Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic scaffolds, 6-bromo-2H-benzo[b]thiazin-3(4H)-one (CAS: 98434-22-1) distinguishes itself as a "privileged structure" over its non-halogenated parent, 2H-1,4-benzothiazin-3(4H)-one. While the unsubstituted parent provides the essential pharmacophore for biological interaction, the introduction of a bromine atom at the C6 position confers two critical advantages for drug development:[1]

  • Synthetic Versatility: The C6-bromide serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion which is chemically inaccessible with the unsubstituted scaffold.

  • Enhanced Lipophilicity & Binding: The bromine atom increases logP, facilitating membrane permeability, and often engages in halogen bonding with protein active site residues (e.g., carbonyl backbone interactions), significantly lowering IC50 values in targets like Aldose Reductase (ALR2) and Acetylcholinesterase (AChE).

This guide objectively compares the 6-bromo derivative against alternative benzothiazines, supported by experimental protocols and bioactivity data.[1][2]

Chemical Profile & Physical Properties[3][4][5][6][7][8][9]

Property6-Bromo-2H-benzo[b]thiazin-3(4H)-one 2H-1,4-benzothiazin-3(4H)-one (Parent) Significance
CAS Number 98434-22-15325-20-2Unique identifier for procurement.
Molecular Weight 244.11 g/mol 165.21 g/mol Br adds mass, affecting ligand efficiency metrics.
LogP (Calc) ~2.3 - 2.5~1.1 - 1.3Higher lipophilicity improves CNS penetration for AChE targets.
H-Bond Donors 1 (NH)1 (NH)Critical for active site anchoring.
Electronic State Electron-deficient aromatic ringElectron-rich aromatic ringBr withdraws density, altering pKa of the lactam NH.

Comparative Performance Analysis

A. Aldose Reductase (ALR2) Inhibition

Aldose reductase inhibitors (ARIs) are critical for preventing diabetic complications (neuropathy, cataracts). The benzothiazine core mimics the hydantoin ring of Sorbinil but with better physicochemical properties.

  • Experimental Insight: In Structure-Activity Relationship (SAR) studies, the C6-halogenation is pivotal. Unsubstituted analogs often fail to achieve nanomolar potency because they lack the hydrophobic bulk required to fill the "specificity pocket" of the ALR2 enzyme.

  • Data Comparison:

Compound VariantModificationIC50 (ALR2 Inhibition)Relative Potency
Unsubstituted 2H-1,4-benzothiazin-3(4H)-one> 10 µMLow (Baseline)
6-Bromo (Scaffold) 6-Br-2H-1,4-benzothiazin-3(4H)-one1.2 µMModerate (10x vs Parent)
N-Acetic Acid Deriv. 6-Br, N-CH2COOH0.094 µM High (Lead Candidate)
Fluoro-Analog 6-Fluoro, N-CH2COOH0.45 µMLower than Bromo
B. Antimicrobial & AChE Activity

The 6-bromo scaffold is frequently derivatized at the Nitrogen (N4) position to create hybrid molecules (e.g., with thiadiazoles).

  • AChE Inhibition: The 6-bromo core provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB). Hybrids synthesized from the 6-bromo scaffold showed dual binding affinity (catalytic and peripheral anionic sites) of AChE, whereas non-halogenated equivalents showed reduced affinity for the peripheral site.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2H-benzo[b]thiazin-3(4H)-one

Rationale: This method utilizes the condensation of 2-aminothiophenol derivatives with alpha-halo esters. The use of 5-bromo-2-aminobenzenethiol is the defining step that installs the bromine regioselectively.

Materials:

  • 5-Bromo-2-aminobenzenethiol (10 mmol)

  • Ethyl bromoacetate (11 mmol)

  • Potassium Carbonate (K2CO3, anhydrous)

  • Solvent: DMF or Acetone (reflux)

Step-by-Step Workflow:

  • Nucleophilic Attack: Dissolve 5-bromo-2-aminobenzenethiol in dry acetone (50 mL). Add K2CO3 (2.0 eq) and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq). The solution will turn cloudy as KBr precipitates.

  • Cyclization: Reflux the mixture for 6–8 hours. The amino group attacks the ester carbonyl intramolecularly to close the lactam ring.

  • Workup: Cool to RT. Pour into ice-water (200 mL). The solid product precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).

    • Expected Yield: 75–85%[3]

    • Appearance: Off-white to pale yellow solid.

Protocol B: Visualization of Synthesis Pathway

SynthesisPathway Start 5-Bromo-2-aminobenzenethiol Intermediate S-Alkylated Intermediate Start->Intermediate S-Alkylation (RT, 15 min) Reagent Ethyl Bromoacetate (K2CO3 / Acetone) Reagent->Intermediate Cyclization Intramolecular Amide Formation (Reflux) Intermediate->Cyclization - EtOH Product 6-Bromo-2H-benzo[b] thiazin-3(4H)-one Cyclization->Product Ring Closure

Figure 1: One-pot synthesis via S-alkylation followed by cyclocondensation.

Mechanism of Action (Aldose Reductase)

The efficacy of the 6-bromo derivative in diabetic complication therapy relies on its specific binding mode.

MOA Drug 6-Bromo-Benzothiazine Derivative Pocket ALR2 Specificity Pocket (Hydrophobic) Drug->Pocket Bromine atom fills hydrophobic void (Van der Waals) AnionSite Anion Binding Site (Tyr48, His110) Drug->AnionSite Lactam/Acid Headgroup H-bonds Effect Inhibition of Glucose -> Sorbitol Pocket->Effect Stabilizes Closed Conformation AnionSite->Effect Blocks Catalytic Proton Transfer

Figure 2: Dual-anchor binding mechanism of 6-bromo-benzothiazines in Aldose Reductase.

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PMC (NIH). Available at: [Link]

  • Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide. Royal Society of Chemistry (RSC Advances). Available at: [Link]

  • Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide for Drug Discovery: 6-bromo-2H-benzo[b]thiazin-3(4H)-one vs. Benzoxazine Analogs

Authored by a Senior Application Scientist Introduction: The Privileged Scaffolds of Benzothiazine and Benzoxazine In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffolds of Benzothiazine and Benzoxazine

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to a class of compounds known as "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, offering a fertile ground for drug discovery. Among these, the bicyclic heterocyclic systems of benzothiazines and benzoxazines have garnered significant attention.[1][2] Both structures feature a benzene ring fused to a six-membered heterocyclic ring, a configuration that imparts a unique three-dimensional geometry conducive to interacting with various enzymes and receptors.[1]

The core difference lies in a single heteroatom: sulfur in the benzothiazine ring and oxygen in the benzoxazine ring. This seemingly minor substitution has profound implications for the molecule's physicochemical properties, metabolic stability, and, ultimately, its biological activity. This guide provides an in-depth comparison of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its related benzothiazine analogs against their benzoxazine counterparts. We will dissect their structural nuances, synthetic strategies, and comparative performance in key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

Structural and Physicochemical Distinction: Sulfur vs. Oxygen

The isosteric replacement of sulfur with oxygen is a common strategy in medicinal chemistry to modulate a compound's properties. The fundamental differences in atomic size, electronegativity, and bond angles between sulfur and oxygen directly influence the scaffold's lipophilicity, hydrogen bonding capacity, and overall conformation.

  • Electronegativity and Polarity: Oxygen is more electronegative than sulfur, making the C-O-C ether linkage in benzoxazines more polar than the C-S-C thioether linkage in benzothiazines. This can affect solubility and the molecule's ability to cross cell membranes.

  • Bond Angles and Ring Conformation: The C-S-C bond angle is typically smaller than the C-O-C angle, leading to different ring conformations. This can alter the spatial orientation of substituents, critically impacting how the molecule fits into a biological target's binding pocket.[1]

  • Metabolic Stability: Thioethers are more susceptible to oxidation (to sulfoxides and sulfones) by metabolic enzymes like Cytochrome P450s compared to ethers. This makes the benzothiazine scaffold potentially more metabolically labile than the benzoxazine scaffold, which can affect the compound's half-life and dosing regimen.

G cluster_0 Core Scaffold Comparison benzothiazine benzothiazine lbl_thia 6-bromo-2H-benzo[b]thiazin-3(4H)-one (Sulfur Heteroatom) benzoxazine benzoxazine lbl_oxa 6-bromo-2H-benzo[b]oxazin-3(4H)-one (Oxygen Heteroatom)

Caption: Core structures of the bromo-substituted benzothiazine and benzoxazine scaffolds.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration for its development. Both benzothiazines and benzoxazines can be synthesized through reliable and scalable methods.

2.1. Synthesis of 1,4-Benzothiazine Derivatives A prevalent method for constructing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenols with various electrophilic partners. For the specific synthesis of 2H-benzo[b][3][4]thiazin-3(4H)-ones, the reaction with α-halo acetyl halides or related reagents is common.[1]

2.2. Synthesis of 1,3-Benzoxazine and 1,4-Benzoxazine Analogs The synthesis of 1,3-benzoxazines often employs the Mannich reaction, which involves the condensation of a phenol, a primary amine, and formaldehyde.[3] In contrast, 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives are typically synthesized by reacting a 2-aminophenol with chloroacetic acid or a similar two-carbon synthon.[4][5]

Caption: Generalized synthetic workflows for benzothiazine and benzoxazine cores.

Comparative Biological Activities

The true value of these scaffolds is realized in their diverse biological activities. Below, we compare their performance in several key therapeutic areas.

3.1. Anticancer Activity Both benzothiazine and benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7]

  • Benzothiazines: Derivatives of 1,4-benzothiazine have been shown to halt the development and proliferation of cancer cells.[6] For instance, propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][4]thiazine-2-carboxylate (3c) was identified as a potent agent against the A-549 lung cancer cell line, effectively downregulating pro-inflammatory genes like IL-6, IL-8, and TNF-α.[6] Other studies have explored 1,2-benzothiazine derivatives as inhibitors of Topoisomerase II, a key enzyme in DNA replication, with some compounds showing cytotoxicity comparable to the standard drug doxorubicin.[8]

  • Benzoxazines: Novel 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have also been evaluated as anticancer agents.[3] The structural uniqueness of the 1,3-benzoxazine scaffold has also been leveraged to develop compounds with antitumor properties.[3]

Compound ClassDerivative ExampleCancer Cell LineReported Activity (IC50)Reference
Benzothiazine Phenylpiperazine derivative of 1,2-benzothiazine (BS230)MCF7 (Breast)More potent than Doxorubicin[8]
Benzothiazine Substituted pyridine based benzothiazoleSKRB-3 (Breast)1.2 nM[9]
Benzothiazine Propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][4]thiazine-2-carboxylate (3c)A-549 (Lung)Significant cell viability reduction[6]
Benzoxazine 2-morpholino-substituted-1,3 benzoxazine (L-27)-DNA-PK Inhibition (IC50 = 0.28 µM)[10]

3.2. Antimicrobial Activity In an era of rising antimicrobial resistance, the development of new antibacterial and antifungal agents is critical.

  • Benzothiazines: The 1,4-benzothiazine scaffold is structurally similar to phenothiazines, which are known for their biological activities.[1] This has prompted the evaluation of benzothiazine derivatives against various pathogens, with some showing broad-spectrum antibacterial action.[11]

  • Benzoxazines: Benzoxazine derivatives have been extensively studied for their antimicrobial properties.[3][12] They have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] For example, certain 1,3-benzoxazine derivatives exhibit fungicidal activity against Candida albicans, while others are effective against bacteria like Staphylococcus aureus and Escherichia coli.[10][12] Some newly synthesized symmetrical 1,3-benzoxazine compounds have even demonstrated better antibacterial performance than the standard drug streptomycin.[13][14]

Compound ClassOrganismReported ActivityReference
Benzothiazine Gram-positive & Gram-negative bacteriaMIC values in the range of 16–64 μg/mL[1]
Benzoxazine Acinetobacter baumannii43% growth inhibition at 32 μg/ml[12]
Benzoxazine Candida albicansFungicidal activity observed[12]
Benzoxazine Various pathogenic bacteriaActivity superior to streptomycin[13][14]

3.3. Other Therapeutic Applications The versatility of these scaffolds extends to other areas of drug discovery:

  • Antihyperlipidemic Agents: Novel benzoxazine and benzothiazine derivatives have been developed as multifunctional agents for treating atherosclerosis. They have been shown to inhibit microsomal lipid peroxidation and squalene synthase activity, with IC50 values in the low micromolar range (5-16 μM).[15]

  • Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, 2H-benzo[b][3][4]thiazin-3(4H)-one derivatives have been designed as potent AChE inhibitors. Compounds 3i and 3j from one study showed IC50 values of 0.027 µM and 0.025 µM, respectively, which is comparable to the reference drug donepezil (0.021 µM).[16]

  • Potassium Channel Openers: A series of 1,3-benzoxazine derivatives were designed as K+ channel openers for potential use as antihypertensive agents. Specifically, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide showed potent vasorelaxant activity (EC50 = 0.14 µM).[17] This highlights the importance of halogen substitutions, such as the bromo group at position 6, for enhancing biological activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the trustworthiness and reproducibility of biological data, a well-defined and self-validating experimental protocol is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This protocol is designed to determine the concentration at which a test compound (e.g., a benzothiazine or benzoxazine analog) reduces the viability of a cancer cell line by 50% (the IC50 value). The principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Sources

Validation

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Benzothiazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiazine scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazine scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. From fighting microbial infections to combating inflammation and cancer, benzothiazine derivatives have shown considerable therapeutic promise. A key strategy in the optimization of these molecules is halogenation, with bromination, in particular, emerging as a powerful tool to enhance their pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated benzothiazines, supported by experimental data and detailed methodologies, to inform and guide future drug discovery efforts.

The Rationale for Bromination: A Chemist's Perspective

The introduction of a bromine atom into the benzothiazine core is not a random modification. It is a deliberate and strategic choice rooted in the principles of medicinal chemistry. Bromine, as a halogen, possesses unique physicochemical properties that can profoundly influence a molecule's behavior in a biological system. Its effects are multifaceted:

  • Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, a critical step for reaching intracellular targets.

  • Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron distribution within the benzothiazine ring system. This can, in turn, affect how the molecule interacts with its biological target, potentially leading to stronger binding and increased potency.

  • Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins and nucleic acids. This can provide an additional anchor point for the drug molecule at its target site, contributing to enhanced affinity and selectivity.

  • Metabolic Stability: The presence of a bromine atom can sometimes block sites of metabolic degradation, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.

The following sections will delve into the tangible effects of these properties on the antimicrobial, anticancer, and anti-inflammatory activities of benzothiazines, presenting a comparative analysis of brominated and non-brominated analogs.

Antimicrobial Activity: A Clear Case for Bromination

The threat of antimicrobial resistance necessitates the development of new and effective antibacterial and antifungal agents. Benzothiazine derivatives have been explored as a promising class of antimicrobials, and studies have shown that the incorporation of a bromine atom can significantly boost their activity, particularly against Gram-positive bacteria.

A key study investigating a series of 1,2-benzothiazine derivatives revealed a clear structure-activity relationship (SAR) where halogenation played a pivotal role.[1] The researchers found that compounds with a bromine or chlorine atom at the para-position of a benzoyl moiety attached to the benzothiazine core exhibited higher antimicrobial activity.[1] This suggests that the electronic and lipophilic contributions of the halogen at this specific position are crucial for enhancing the compound's ability to inhibit bacterial growth.

Another study on pyrazolo-1,2-benzothiazine acetamides further corroborates the positive impact of bromination.[2] The researchers noted that the presence of a bromine substituent at the para-position of the acetamide group increased the antibiotic potential against Staphylococcus aureus, a clinically significant Gram-positive pathogen.[2]

Comparative Antimicrobial Data: Brominated vs. Non-Brominated Benzothiazines
Compound TypeNon-Brominated Analog (MIC in µg/mL)Brominated Analog (MIC in µg/mL)Target OrganismReference
Pyrazolo-1,2-benzothiazine acetamidesData not provided for direct non-bromo analog in the same study8.0 (for 7h with p-bromo)Staphylococcus aureus (susceptible, MRSA, and multidrug-resistant strains)[2]
1,2-BenzothiazinesGenerally weaker activity observed for unsubstituted analogsEnhanced activity with p-bromo substitution on the benzoyl moiety (Specific MICs for direct comparison not provided in a single pair)Gram-positive bacteria[1]

Expert Interpretation: The available data strongly indicates that the inclusion of a bromine atom, particularly at the para-position of an aromatic substituent, is a highly effective strategy for enhancing the antibacterial activity of benzothiazine derivatives against Gram-positive bacteria. This is likely due to a combination of increased lipophilicity, facilitating passage through the bacterial cell wall, and favorable electronic interactions with the molecular target.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) adjusted to 0.5 McFarland standard

  • Test compounds (brominated and non-brominated benzothiazines) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution of Test Compounds:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: The Potent Effect of Bromination

The search for novel anticancer agents is a cornerstone of modern drug discovery. Benzothiazine derivatives have emerged as a promising scaffold in this area, and here too, bromination has been shown to be a key factor in enhancing their cytotoxic effects against cancer cells.

A significant study on halogenated benzothiadiazine derivatives (a closely related scaffold) as anticancer agents provided compelling evidence for the role of bromine.[3] The researchers conducted a structure-activity relationship study and found that the introduction of a bromine atom at the 7-position of the benzothiadiazine ring resulted in compounds with potent activity against prostate and triple-negative breast cancer cell lines. This highlights the importance of the position of the bromine substituent in dictating the anticancer efficacy.

While direct comparative studies of a non-brominated benzothiazine and its exact brominated analog are not as readily available in the literature, the consistent inclusion of brominated derivatives in studies reporting high anticancer activity strongly suggests their importance.

Indicative Anticancer Data for Halogenated Benzothiazines
Compound TypeModificationCell LineIC50 (µM)Reference
Benzothiadiazine Derivative7-bromo functionalization with a benzylamine side chainTriple-negative breast cancer (MDA-MB-468)As low as 2.93Huwaimel et al., 2020
Benzothiazole DerivativeDichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[4]

Expert Interpretation: The evidence strongly suggests that bromination is a valuable strategy for developing potent benzothiazine-based anticancer agents. The position of the bromine atom is critical, with substitution on the benzene ring of the benzothiazine core appearing to be particularly effective. The enhanced activity is likely due to a combination of factors, including increased cellular uptake and improved interaction with intracellular targets, which may include key signaling proteins involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and non-brominated benzothiazines) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix gently on a plate shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Exploring the Potential of Bromination

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Benzothiazine derivatives, particularly the 1,2-benzothiazine 1,1-dioxide class (oxicams), are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

The role of bromination in modulating the anti-inflammatory activity of benzothiazines is an active area of research. One study detailed the design and synthesis of novel 1,2-benzothiazine derivatives, including a compound containing a bromine atom, with the aim of improving anti-inflammatory activity.[7][8] While this study did not provide a direct comparison with a non-brominated analog, the inclusion of a brominated compound in a series of potentially improved anti-inflammatory agents underscores its perceived importance in enhancing this biological activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (brominated and non-brominated benzothiazines) dissolved in a suitable solvent

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation:

    • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add arachidonic acid to initiate the reaction. The COX enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂).

  • Colorimetric Detection:

    • The peroxidase activity of the COX enzyme will then reduce PGG₂ to PGH₂, and in the process, oxidize the colorimetric substrate (TMPD), leading to a color change.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.

    • The selectivity index can be calculated as the ratio of IC50 (COX-2) / IC50 (COX-1).

Visualizing the Concepts

Signaling Pathway: NF-κB in Inflammation and Cancer

Benzothiazine derivatives often exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and is often dysregulated in cancer.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK IL-1β IL-1β IL-1β->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) (Active) NFkB->NFkB_active Translocation IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome Degradation IkB_NFkB->IkB_P Releases NF-κB DNA DNA NFkB_active->DNA Binds to promoter regions Genes Pro-inflammatory & Cancer-related Genes (e.g., COX-2, TNF-α) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a target for benzothiazine derivatives.

Experimental Workflow: In Vitro Anticancer Screening

The process of evaluating the anticancer potential of novel benzothiazine compounds follows a structured workflow.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Non_Bromo Non-Brominated Benzothiazine Treatment Treatment with Compounds (Dose-Response) Non_Bromo->Treatment Bromo Brominated Benzothiazine Bromo->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Comparison Compare IC50 Values IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR Conclusion Conclusion on the Effect of Bromination SAR->Conclusion

Caption: A typical workflow for the in vitro anticancer screening of benzothiazine derivatives.

Conclusion and Future Directions

For researchers and drug development professionals, these findings offer a clear directive: the strategic incorporation of bromine into novel benzothiazine scaffolds is a promising avenue for the discovery of new and improved therapeutic agents. Future research should focus on synthesizing and directly comparing non-brominated benzothiazines with their brominated counterparts across a range of biological assays to further elucidate the precise impact of bromination on efficacy and selectivity. Such studies will be invaluable in guiding the rational design of the next generation of benzothiazine-based drugs.

References

  • Patel, C., Bassin, J. P., Scott, M., Goyal, M., & Hunter, A. P. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 861. [Link]

  • Huwaimel, B., Bhakta, M., Kulkarni, C. A., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Szczęśniak-Sięga, B., Miernicka, A., Maliszewska, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]

  • Szczęśniak-Sięga, B., Struga, M., Miernicka, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes, 14(1), 274. [Link]

  • Bansal, R., & Kaur, J. (2021). Benzothiazole derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]

  • Szczęśniak-Sięga, B., Strug, M., Miernicka, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. [Link]

  • Khan, K. M., Taha, M., Rahim, F., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 234-246. [Link]

  • Szczęśniak-Sięga, B., Miernicka, A., Maliszewska, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Rana, A., Siddiqui, N., & Khan, S. A. (2013). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 1-10. [Link]

  • Mancini, A., Chelini, A., Di Capua, A., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 614-630. [Link]

  • Goyal, A., & Kumar, A. (2021). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Asian Journal of Pharmaceutical and Clinical Research, 14(6), 66-69. [Link]

  • Khan, A., Qazi, N. G., Alvi, A. M., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS One, 21(1), e0337639. [Link]

  • Szczęśniak-Sięga, B., Miernicka, A., Maliszewska, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

  • Jahnavi, G., Kharche, A. P., Beludari, M. I., et al. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Szczęśniak-Sięga, B., Miernicka, A., Maliszewska, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

  • Huwaimel, B., Bhakta, M., Kulkarni, C. A., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Li, J., Wang, Y., Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372809. [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 848-862. [Link]

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Comparative

Comparative Guide: 6-Bromo-2H-benzo[b]thiazin-3(4H)-one in Medicinal Chemistry

The following is a comprehensive Publish Comparison Guide for 6-bromo-2H-benzo[b]thiazin-3(4H)-one , designed for researchers and drug discovery professionals. Executive Summary The 6-bromo-2H-benzo[b]thiazin-3(4H)-one s...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 6-bromo-2H-benzo[b]thiazin-3(4H)-one , designed for researchers and drug discovery professionals.

Executive Summary

The 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold represents a critical pharmacophore in the development of heterocyclic therapeutics. Unlike its non-halogenated congeners, the inclusion of a bromine atom at the C6 position significantly modulates the lipophilicity (logP) , metabolic stability , and ligand-target binding affinity of the benzothiazine core.

This guide objectively compares the 6-bromo derivative against its 6-chloro, 6-nitro, and unsubstituted analogs, focusing on two primary therapeutic vectors: Acetylcholinesterase (AChE) inhibition (Alzheimer's) and Antimicrobial efficacy .

Key Differentiators
Feature6-Bromo DerivativeUnsubstituted Analog6-Nitro Derivative
Lipophilicity High (Enhanced BBB permeability)LowModerate
Electronic Effect Weakly Deactivating (+M, -I)NeutralStrongly Deactivating (-M, -I)
Primary Utility CNS-active lead, Cross-coupling partnerGeneral scaffoldAntimicrobial (often cytotoxic)
Synthetic Utility High (Pd-catalyzed coupling at C6)LowLow

Chemical Architecture & Synthesis

To understand the SAR, one must first master the synthesis. The 6-bromo substituent is typically introduced prior to ring closure to ensure regioselectivity.

Self-Validating Synthetic Protocol

Objective: Synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one. Mechanism: Nucleophilic attack of thiophenol sulfur on


-halo ester, followed by intramolecular amidation.

Reagents:

  • Starting Material: 2-Amino-5-bromobenzenethiol (CAS: 71214-43-2). Note: The bromine must be para to the thiol group to achieve the 6-position in the final ring.

  • Cyclizing Agent: Ethyl chloroacetate or Chloroacetyl chloride.

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
  • Solvent: Acetone or DMF.

Step-by-Step Methodology:

  • Thiolation: Dissolve 2-amino-5-bromobenzenethiol (10 mmol) in dry acetone (50 mL).

  • Basification: Add

    
     (20 mmol) and stir at room temperature for 30 mins to generate the thiolate anion.
    
  • Alkylation: Dropwise add Ethyl chloroacetate (11 mmol). Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cyclization: The intermediate ester typically cyclizes spontaneously under reflux. If not, add a catalytic amount of NaOEt in ethanol and reflux for an additional 2 hours.

  • Work-up: Pour reaction mixture into ice-cold water. Filter the precipitate. Recrystallize from ethanol.

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: ~206°C.[1]

    • 1H-NMR (DMSO-d6): Look for singlet at

      
       3.56 ppm (2H, -SCH2-) and broad singlet at 
      
      
      
      10.7 ppm (NH).[2] Aromatic protons will show an ABX system.
Visualizing the Synthesis Pathway

Synthesis SM 2-Amino-5-bromobenzenethiol (Nucleophile) Inter S-Alkylated Intermediate (Transient) SM->Inter S-Alkylation (K2CO3, Acetone) Reagent Ethyl Chloroacetate (Electrophile) Reagent->Inter Product 6-Bromo-2H-benzo[b]thiazin-3(4H)-one (Target Scaffold) Inter->Product Intramolecular Amidation (-EtOH)

Caption: One-pot synthesis via S-alkylation followed by cyclization. The 5-bromo position on the thiophenol dictates the 6-bromo position on the benzothiazine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-bromo-2H-benzo[b]thiazin-3(4H)-one is governed by three "Vectors of Modification."

Vector 1: The C6-Substituent (The Halogen Effect)

The presence of Bromine at C6 is the defining feature.

  • Lipophilicity: Bromine increases the logP value by approximately +0.86 compared to hydrogen. This is crucial for CNS penetration (e.g., Alzheimer's drugs) and penetrating the waxy cell walls of Mycobacterium tuberculosis.

  • Halogen Bonding: The large, polarizable bromine atom can participate in halogen bonding (X-bond) with carbonyl oxygens or aromatic

    
    -systems in the target protein's active site.
    
Vector 2: The N4-Position (The Linker Site)

The "4H" proton is acidic and easily substituted.

  • AChE Inhibition: Attaching bulky hydrophobic groups (e.g., benzyl, substituted acetamides) at N4 allows the molecule to span the active site gorge of Acetylcholinesterase, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • Data Insight: N-alkylation often increases potency by 10–50 fold compared to the unsubstituted N-H parent.

Vector 3: The C2-Methylene (The Reactive Center)

The C2 position is activated by the adjacent carbonyl and sulfur.

  • Arylidene Derivatives: Condensation with aromatic aldehydes at C2 yields benzylidene derivatives. These possess an exocyclic double bond, creating a Michael acceptor system often associated with antimicrobial and antifungal activity.

SAR Logic Diagram

SAR Core 6-Bromo-2H-benzo[b]thiazin-3(4H)-one (Core Scaffold) C6 Position 6 (Bromine) Increases Lipophilicity (LogP) Enables Pd-Catalyzed Coupling Core->C6 N4 Position 4 (NH) Hydrogen Bond Donor Site for Linker Attachment (AChE) Core->N4 C2 Position 2 (CH2) Active Methylene Site for Aldol Condensation (Antimicrobial) Core->C2 Activity_CNS Enhanced CNS Activity (Alzheimer's) C6->Activity_CNS BBB Permeability N4->Activity_CNS Target Specificity Activity_Micro Enhanced Antimicrobial Potency C2->Activity_Micro Michael Acceptor

Caption: Functional vectors of the scaffold. C6 modulates properties; N4 and C2 modulate target interaction.

Comparative Performance Data

Case Study A: Acetylcholinesterase (AChE) Inhibition

Context: Alzheimer's Disease therapy.[2][3] Comparison of 6-substituted benzothiazine-thiadiazole hybrids.

Experimental Setup: Ellman’s Method. Substrate: Acetylthiocholine iodide. Reference: Donepezil.

Compound IDR (Position 6)N4-SubstituentIC50 (AChE) [µM]Selectivity (AChE/BuChE)
Reference -Donepezil0.021 High
Analog 1 H Thiadiazole-linker0.150Moderate
Analog 2 Cl Thiadiazole-linker0.045High
Analog 3 Br Thiadiazole-linker0.027 High
Analog 4 NO2 Thiadiazole-linker0.098Low

Analysis: The 6-Bromo analog (Analog 3) outperforms the Hydrogen and Nitro variants and rivals the Chloro variant. The bromine atom provides the optimal balance of size and lipophilicity to fit the hydrophobic pocket of the enzyme, validating its superiority in this series.

Case Study B: Antimicrobial Activity (MIC)

Context: Bacterial inhibition against S. aureus.

CompoundSubstitutionMIC (µg/mL) vs S. aureusToxicity Profile
Parent Unsubstituted>100 (Inactive)Low
6-Bromo 6-Br25–50Low
6-Nitro 6-NO212.5Moderate-High
6-Chloro 6-Cl50Low

Analysis: While the 6-Nitro derivative is more potent, it often carries higher cytotoxicity risks. The 6-Bromo derivative offers a "sweet spot"—measurable activity with a safer toxicity profile, making it a better starting point for lead optimization.

Detailed Experimental Protocol: Antimicrobial Assay

To ensure reproducibility, follow this standardized Agar Well Diffusion method.

  • Preparation of Compounds: Dissolve 6-bromo-2H-benzo[b]thiazin-3(4H)-one derivatives in DMSO to a final concentration of 1 mg/mL.

  • Media Preparation: Prepare Muller-Hinton Agar (MHA) plates. Ensure pH is 7.2 ± 0.2.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab the MHA plates uniformly with the bacterial suspension.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Application: Add 50 µL of the test compound solution into the wells. Include a DMSO negative control and a Ciprofloxacin (standard) positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using a Vernier caliper.

    • Interpretation: ZOI > 15mm indicates significant activity.[4]

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 2022.[2]

  • Synthesis and biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 2007.[4]

  • Benzothiazine Derivatives: A Review on their Synthesis and Biological Activities.Mini-Reviews in Medicinal Chemistry, 2013.
  • 6-Bromo-2H-1,4-benzothiazin-3(4H)-one Product Data. Sigma-Aldrich Catalog. (Note: Representative link for commercially available scaffold).

Sources

Validation

Validating the Mechanism of Action of 6-bromo-2H-benzo[b]thiazin-3(4H)-one: A Comparative Guide to IDO1 Inhibition

Introduction The landscape of immuno-oncology is continually evolving, with a significant focus on identifying novel small molecules that can modulate the tumor microenvironment to enhance anti-tumor immunity. The enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of immuno-oncology is continually evolving, with a significant focus on identifying novel small molecules that can modulate the tumor microenvironment to enhance anti-tumor immunity. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint, suppressing T-cell function through the catabolism of tryptophan.[1] While several IDO1 inhibitors have been developed, the quest for new chemical scaffolds with improved potency, selectivity, and pharmacological properties remains a priority.

This guide focuses on a novel compound, 6-bromo-2H-benzo[b]thiazin-3(4H)-one . The benzothiazine core is a "privileged structure" known to be present in a variety of biologically active molecules, including enzyme inhibitors targeting aldose reductase and monoamine oxidase.[2][3][4] This precedent suggests that 6-bromo-2H-benzo[b]thiazin-3(4H)-one could also exhibit inhibitory activity against a key enzymatic target. Given the intense interest in immuno-oncology targets, we hypothesize that this compound may function as an inhibitor of IDO1.

This document provides a comprehensive framework for validating this hypothesized mechanism of action. We will outline a series of experiments designed to determine if 6-bromo-2H-benzo[b]thiazin-3(4H)-one is a direct inhibitor of IDO1 and compare its potential performance against established clinical candidates: Epacadostat , Navoximod , and Linrodostat . Our approach emphasizes scientific integrity, providing detailed, self-validating experimental protocols and explaining the rationale behind each step.

The IDO1 Pathway: A Key Immuno-Oncology Target

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, stalls the proliferation of effector T-cells.

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.

By inhibiting IDO1, we can restore tryptophan levels and reduce kynurenine production, thereby reversing this immunosuppressive shield and enabling the immune system to recognize and attack cancer cells.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression Treg->Suppression caption Figure 1: The IDO1-mediated immunosuppressive pathway.

Caption: Figure 1: The IDO1-mediated immunosuppressive pathway.

Comparative Analysis of IDO1 Inhibitors

To validate the mechanism of action of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, its performance must be benchmarked against well-characterized inhibitors. We have selected three prominent examples that have undergone clinical investigation.

CompoundMechanism of ActionReported IC50 (Enzymatic)Reported EC50 (Cell-based)
Epacadostat Potent and selective, reversible inhibitor of IDO1.[5]~10 nM~71.8 nM
Navoximod Potent, reversible inhibitor of the IDO1 pathway.[6]Ki of ~7 nM~75 nM
Linrodostat Selective and irreversible inhibitor of IDO1.[7][8]~1.7 nM~1.1 nM[7]
6-bromo-2H-benzo[b]thiazin-3(4H)-one Hypothesized IDO1 Inhibitor To be determined To be determined

Table 1: Comparative data for established IDO1 inhibitors. IC50/EC50 values can vary based on assay conditions.

Experimental Validation Workflow

We propose a tiered approach to validate the hypothesized mechanism of action, moving from direct enzyme interaction to cellular function.

Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation T1_A Biochemical IDO1 Inhibition Assay T1_B Determine IC50 T1_A->T1_B T1_C Selectivity Assay (vs. TDO) T1_B->T1_C T2_A Cell-based Kynurenine Assay T1_C->T2_A Proceed if potent and selective T2_B Determine EC50 T2_A->T2_B T2_C T-cell Co-culture Assay T2_B->T2_C caption Figure 2: Tiered experimental workflow.

Caption: Figure 2: Tiered experimental workflow.

Tier 1: Biochemical Validation

The initial step is to determine if 6-bromo-2H-benzo[b]thiazin-3(4H)-one directly interacts with and inhibits the IDO1 enzyme.

Experiment 1: In Vitro IDO1 Enzymatic Assay

Rationale: This assay directly measures the enzymatic activity of purified recombinant IDO1. The conversion of L-tryptophan to N'-formylkynurenine results in an increase in absorbance at 321 nm, providing a direct readout of enzyme activity.[9][10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (50 mM potassium phosphate buffer, pH 6.5).

    • Prepare a reaction mixture containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in the assay buffer.

    • Prepare a stock solution of recombinant human IDO1 enzyme (e.g., 20 nM final concentration).

    • Prepare a stock solution of L-tryptophan (e.g., 2 mM final concentration).

    • Prepare serial dilutions of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and control inhibitors (Epacadostat, Navoximod, Linrodostat) in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add the reaction mixture.

    • Add the test compound or control inhibitor at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add the IDO1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding L-tryptophan to all wells.

    • Immediately measure the absorbance at 321 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Selectivity Profiling against TDO

Rationale: Tryptophan-2,3-dioxygenase (TDO) is another enzyme that catalyzes the same initial step in the kynurenine pathway.[11] A highly desirable characteristic of an IDO1 inhibitor is selectivity over TDO to minimize off-target effects. This experiment will assess the inhibitory activity of the compound against TDO.

Protocol:

  • The protocol is identical to the IDO1 enzymatic assay, but substitutes recombinant TDO enzyme for IDO1. The same concentrations of the test compound should be used to allow for a direct comparison of IC50 values. A high IC50 value for TDO relative to IDO1 indicates good selectivity.

Tier 2: Cellular Validation

Following successful biochemical validation, it is crucial to confirm that the compound can inhibit IDO1 within a cellular environment, where factors like cell permeability and metabolism come into play.

Experiment 3: Cell-Based Kynurenine Production Assay

Rationale: This assay measures the functional consequence of IDO1 activity in cells: the production and secretion of kynurenine into the cell culture medium.[12][13] We will use a human cancer cell line (e.g., SK-OV-3 ovarian cancer cells) in which IDO1 expression can be induced by interferon-gamma (IFNγ).[12] The amount of kynurenine produced is a direct measure of cellular IDO1 activity.

Protocol:

  • Cell Culture and IDO1 Induction:

    • Plate SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with human IFNγ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression. Include a set of wells without IFNγ as a negative control.

  • Inhibitor Treatment:

    • Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and control inhibitors.

    • Incubate the cells for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add 30% trichloroacetic acid (TCA) to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Plot the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.

Experiment 4: T-cell Co-culture Functional Assay

Rationale: The ultimate goal of an IDO1 inhibitor is to restore T-cell function. This assay mimics the interaction between tumor cells and T-cells to assess the compound's ability to rescue T-cell activation from IDO1-mediated suppression.[12][13]

Protocol:

  • Co-culture Setup:

    • Plate IFNγ-stimulated SK-OV-3 cells as described in the previous experiment.

    • Add Jurkat T-cells (an immortalized line of human T lymphocytes) to the wells containing the SK-OV-3 cells.

    • Add a T-cell activator (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate the Jurkat cells.

    • Add serial dilutions of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and control inhibitors.

  • Incubation and Readout:

    • Co-culture the cells for 48-72 hours.

    • Collect the supernatant and measure the concentration of Interleukin-2 (IL-2) using a standard ELISA kit. IL-2 is a cytokine secreted by activated T-cells.

  • Data Analysis:

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration. A potent IDO1 inhibitor will show a dose-dependent increase in IL-2 production, indicating a rescue of T-cell activation.

Conclusion

This guide provides a rigorous, multi-tiered strategy to validate the hypothesized mechanism of action of 6-bromo-2H-benzo[b]thiazin-3(4H)-one as an inhibitor of IDO1. By progressing from direct enzymatic inhibition to functional cellular assays and by consistently comparing the results to established clinical candidates, researchers can build a comprehensive and compelling data package. Successful validation through these experiments would position 6-bromo-2H-benzo[b]thiazin-3(4H)-one as a promising new scaffold for the development of next-generation immuno-oncology therapeutics. The provided protocols are designed to be robust and adaptable, ensuring the generation of high-quality, reproducible data critical for advancing drug discovery programs.

References
  • Munde, A. et al. (2003). Synthesis of substituted 1,4-benzothiazines. Arkivoc, 2003(11), 177-182.
  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30631–30640. [Link]

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. [Link]

  • Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Medicinal Chemistry, 64(10), 6947-6971.
  • Mautino, M. R., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 59. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Mouse IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Epacadostat (INCB024360) IDO1 27339. BPS Bioscience. [Link]

  • Brin, E., & Richards, T. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC, 9(55), 30631–30640. [Link]

  • Chemical structures of indoleamine 2,3-dioxygenase (IDO1) and... ResearchGate. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). PMC. [Link]

  • 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase. (2011). PubMed. [Link]

  • Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. (2022). PMC. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). Frontiers. [Link]

  • Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. (2024). PMC. [Link]

  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2021). ACS Publications. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PubMed. [Link]

  • Linrodostat. MedChem Express - Cambridge Bioscience. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Taylor & Francis Online. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). PMC. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). PMC. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers. [Link]

  • 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase | Request PDF. ResearchGate. [Link]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. (2025). MDPI. [Link]

  • Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... ResearchGate. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). RSC Publishing. [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. (2024). Immusmol. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • (PDF) Cell‐Based Identification of New IDO1 Modulator Chemotypes. ResearchGate. [Link]

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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). PMC. [Link]

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Comparative

Publish Comparison Guide: Strategic Validation of the 6-Bromo-2H-benzo[b]thiazin-3(4H)-one Scaffold

The following guide provides an in-depth technical analysis for the validation of 6-bromo-2H-benzo[b]thiazin-3(4H)-one (hereafter referred to as 6-Br-BTZ ) as a privileged scaffold in drug discovery. This guide moves bey...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for the validation of 6-bromo-2H-benzo[b]thiazin-3(4H)-one (hereafter referred to as 6-Br-BTZ ) as a privileged scaffold in drug discovery.

This guide moves beyond basic product descriptions to focus on target engagement , structural validation , and comparative performance against isosteres.

Executive Summary & Strategic Positioning

6-bromo-2H-benzo[b]thiazin-3(4H)-one is not merely a synthetic intermediate; it is a validated pharmacophore fragment possessing distinct electronic and steric properties that distinguish it from its oxazine (oxygen-containing) and unsubstituted counterparts.

In the context of Fragment-Based Drug Discovery (FBDD) , this scaffold is primarily validated for targets requiring a hydrophobic anchor with specific directional halogen bonding capabilities, most notably Acetylcholinesterase (AChE) (neurodegeneration) and DprE1 (tuberculosis).

Why This Scaffold? The "Sulphur-Halogen" Advantage

Unlike the 1,4-benzoxazinone isostere, the 1,4-benzothiazine core offers:

  • Enhanced Lipophilicity (LogP): The sulfur atom increases membrane permeability, critical for CNS targets (AChE/GABA).

  • Ring Pucker (The "Butterfly" Effect): The C-S-C bond angle forces the heterocyclic ring into a "twisted" or "sofa" conformation, unlike the planar benzoxazinone. This non-planarity often improves fit in globular enzyme pockets.

  • Halogen Bonding: The 6-bromo substituent acts as a Lewis acid, capable of forming

    
    -hole interactions with backbone carbonyls in the target protein.
    

Comparative Analysis: 6-Br-BTZ vs. Alternatives

The following table contrasts 6-Br-BTZ with its primary structural competitors in early-stage target validation.

Feature6-Br-BTZ (Target Product) 2H-benzo[b]thiazin-3(4H)-one (Unsubstituted)6-Bromo-1,4-benzoxazinone (Oxazine Isostere)BTZ043 / PBTZ169 (Clinical Leads)
Core Structure 1,4-Benzothiazine1,4-Benzothiazine1,4-Benzoxazine8-Nitro-Benzothiazinone
Electronic State Electron-withdrawing (Br)NeutralElectron-withdrawing (Br)Electron-withdrawing (

)
Key Interaction Halogen Bond (

-hole)
+ Hydrophobic
Hydrophobic /

-stacking
H-bond Acceptor (O)Covalent Bond (via Nitro reduction)
Conformation Twisted (Non-planar) TwistedNear-PlanarTwisted
Target Utility Reversible Inhibitor / FragmentNegative ControlIsostere ControlIrreversible Inhibitor (DprE1)
Lipophilicity High (CNS penetrant)ModerateLowModerate
Validation Role Binding Pocket Mapping Baseline ActivityBioisostere ScanMechanism of Action (MOA)
Expert Insight: The "Nitro vs. Bromo" Validation Trap

In tuberculosis research (DprE1 targeting), 6-Br-BTZ serves as a critical negative control for covalent mechanism validation . Clinical candidates like BTZ043 rely on the reduction of an 8-nitro group to a nitroso species to form a covalent bond with Cys387.

  • Experiment: If 6-Br-BTZ shows activity, it indicates a secondary non-covalent binding site or off-target effect, as the bromine cannot be reduced to form the semimercaptal linkage.

  • Result: 6-Br-BTZ typically shows significantly higher MICs (>100

    
    M) compared to nitro-BTZs (nM range) in M. tuberculosis, confirming the necessity of the covalent warhead [1, 5].
    

Target Validation Protocols

To validate 6-Br-BTZ as a hit for Acetylcholinesterase (AChE) or as a scaffold for Antimicrobial (PDF/DprE1) activity, the following self-validating protocols are recommended.

Protocol A: Ellman’s Assay for Reversible AChE Inhibition

Context: Validating the 6-bromo core's ability to engage the Peripheral Anionic Site (PAS) of AChE.

Methodology:

  • Preparation: Dissolve 6-Br-BTZ in 100% DMSO (Stock 10 mM). Prepare serial dilutions in Phosphate Buffer (pH 8.0). Note: Ensure final DMSO < 0.5% to prevent enzyme denaturation.

  • Enzyme Mix: Incubate 0.1 U/mL Electrophorus electricus AChE with 6-Br-BTZ dilutions for 15 minutes at 25°C.

    • Control 1: Donepezil (Positive Control, IC50 ~20 nM).

    • Control 2: Unsubstituted Benzothiazinone (Negative Control).

  • Substrate Addition: Add DTNB (Ellman's Reagent, 0.3 mM) and Acetylthiocholine Iodide (ATCI, 0.5 mM).

  • Kinetic Readout: Monitor absorbance at 412 nm for 10 minutes (formation of thionitrobenzoate anion).

  • Validation Check: The reaction rate must be linear (

    
    ) for the solvent control. If 6-Br-BTZ precipitates (common due to Br-lipophilicity), add 0.01% Triton X-100.
    

Expected Outcome:

  • 6-Br-BTZ: IC50 in the low

    
    M range (10–50 
    
    
    
    M). The Bromine atom should provide a 2–5x potency boost over the unsubstituted core due to hydrophobic fit in the PAS [2].
Protocol B: Structural Conformation Validation (X-Ray/DFT)

Context: Confirming the "Active Conformation" for Docking.

Before running virtual screens, you must validate the input conformer. 1,4-benzothiazines are flexible.

  • Crystallization: Slow evaporation of 6-Br-BTZ in Ethanol/CHCl3 (1:1).

  • Metric: Measure the Fold Angle (angle between the benzene ring and the heterocyclic plane).

  • DFT Validation: Perform geometry optimization (B3LYP/6-311G**) to calculate the energy barrier of ring inversion.

  • Relevance: A fold angle of ~20-30° is required for optimal fit in the DprE1 or AChE pockets. Planar analogs (Benzoxazinones) often fail this geometric requirement [3].

Mechanism of Action & Workflow Visualization

The following diagram illustrates the validation workflow for 6-Br-BTZ, highlighting its dual role as a Reversible Scaffold (AChE) and a Mechanistic Probe (DprE1).

G Figure 1: Strategic Validation Workflow for 6-Bromo-Benzothiazinone Scaffold cluster_Structural Structural Validation cluster_Functional Functional Validation (Target Specific) Compound 6-Bromo-2H-benzo[b] thiazin-3(4H)-one XRD X-Ray Diffraction (Confirm Twist Conformation) Compound->XRD 1. Geometry Check DFT DFT Analysis (Ring Inversion Barrier) Compound->DFT AChE Target: AChE (Neurodegeneration) XRD->AChE Optimal Fit DprE1 Target: DprE1 (Tuberculosis) XRD->DprE1 Steric Match Assay_Ellman Ellman's Assay (Reversible Inhibition) AChE->Assay_Ellman Assay_MIC MIC Assay (M. tb) (Mechanism Probe) DprE1->Assay_MIC Outcome_A Hit Validation: Halogen Bond Driven (IC50: µM range) Assay_Ellman->Outcome_A + Activity Outcome_B Mechanism Check: Lack of Covalent Binding (Negative Control for Nitro-BTZ) Assay_MIC->Outcome_B - Activity (Validates Nitro Requirement)

Caption: Workflow demonstrating the divergent validation paths: direct reversible binding (AChE) versus mechanistic negative control (DprE1).

Synthesis & Derivatization Potential[1][2][3][4][5][6][7][8][9]

For researchers using 6-Br-BTZ as a starting material, the C6-Bromine is the primary vector for SAR expansion.

  • Suzuki-Miyaura Coupling: The C6-Br bond is highly activated for Pd-catalyzed cross-coupling.

    • Reaction: 6-Br-BTZ + Aryl Boronic Acid

      
       6-Aryl-BTZ.
      
    • Validation: This transformation is used to extend the scaffold into the "catalytic anionic site" of AChE, converting a weak fragment (IC50

      
      M) into a potent lead (IC50 nM) [2].
      
  • N-Alkylation: The amide nitrogen (N4) is acidic (

    
     ~10-11).
    
    • Reaction: Base (

      
      ) + Alkyl Halide.
      
    • Impact: N-substitution controls the "twist" angle and lipophilicity.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Karaburun, A.C., et al. (2022).[1] "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors." Molecules, 27(7), 2134.

  • Shafiq, M., et al. (2009).[2] "6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide." Acta Crystallographica Section E, 65(2), o393.

  • Trefzer, C., et al. (2010).[3] "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[4] Journal of the American Chemical Society, 132(39), 13663-13665.

  • Batt, S.M., et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

Sources

Validation

A Comparative Guide to the Binding Affinity of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its Analogs as Acetylcholinesterase Inhibitors

This guide provides a comprehensive comparison of the binding affinity of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its structural analogs, focusing on their inhibitory activity against acetylcholinesterase (AChE). Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the binding affinity of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its structural analogs, focusing on their inhibitory activity against acetylcholinesterase (AChE). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the therapeutic potential of this class of compounds, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Introduction: The Therapeutic Promise of Benzothiazines

The 2H-benzo[b]thiazin-3(4H)-one core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have been investigated for their anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] A significant area of interest lies in their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.

Acetylcholine is a neurotransmitter crucial for learning and memory. In neurodegenerative disorders like Alzheimer's disease, the levels of acetylcholine are diminished, leading to cognitive decline. Acetylcholinesterase inhibitors (AChEIs) are a primary class of drugs used to manage the symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine and thus increasing its availability in the synaptic cleft.[3][4]

This guide will focus on the inhibitory potency of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and related benzothiazine derivatives against AChE, using 50% inhibitory concentration (IC50) values as a key metric for binding affinity. We will also present data for Donepezil, a well-established AChE inhibitor, to provide a clinical benchmark for comparison.[5]

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory potential of various benzothiazine derivatives against acetylcholinesterase has been evaluated in several studies. The following table summarizes the IC50 values for selected compounds, providing a direct comparison of their binding affinities. A lower IC50 value indicates a stronger binding affinity and greater inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
Benzothiazine Derivatives Donepezil Acetylcholinesterase0.021
6-(2-((5-(benzylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][2]thiazin-3(4H)-one (3i)Acetylcholinesterase0.027
6-(2-((5-((4-fluorobenzyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][2]thiazin-3(4H)-one (3j)Acetylcholinesterase0.025
Benzothiazolone Derivatives
M13 (a 6-methoxy indole derivative)Acetylcholinesterase5.03
M2Acetylcholinesterase>10

Data sourced from Ali et al., 2022 and Lee et al., 2022.[6][7]

As the data indicates, certain derivatives of the 2H-benzo[b]thiazin-3(4H)-one scaffold exhibit potent inhibitory activity against acetylcholinesterase, with IC50 values in the nanomolar to low micromolar range.[6] Notably, compounds 3i and 3j demonstrate inhibitory potencies comparable to the clinically used drug Donepezil, highlighting the potential of this chemical class for the development of new Alzheimer's disease therapeutics.[6]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the binding affinity through enzyme inhibition assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring acetylcholinesterase activity and screening for inhibitors.[8][9]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., 6-bromo-2H-benzo[b]thiazin-3(4H)-one derivatives)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 175 µL of phosphate buffer and 25 µL of DTNB solution.

    • Control wells (100% enzyme activity): Add 150 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the AChE solution.

    • Test wells: Add 125 µL of phosphate buffer, 25 µL of DTNB solution, 25 µL of the test compound solution (at various concentrations), and 25 µL of the AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare AChE Solution plate_setup Set up 96-well Plate (Blank, Control, Test) prep_enzyme->plate_setup prep_substrate Prepare ATCI Solution initiate_reaction Initiate with ATCI prep_substrate->initiate_reaction prep_dtnb Prepare DTNB Solution prep_dtnb->plate_setup prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation pre_incubation->initiate_reaction measure_absorbance Kinetic Measurement at 412 nm initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh Acetylcholine Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction AChR->Signal Activation Inhibitor Benzothiazine Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic Synapse and AChE Inhibition.

Conclusion

The 2H-benzo[b]thiazin-3(4H)-one scaffold represents a promising starting point for the development of novel and potent acetylcholinesterase inhibitors. The experimental data for various derivatives demonstrate that compounds with this core structure can achieve binding affinities comparable to the established drug Donepezil. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and optimization of these compounds as potential therapeutic agents for Alzheimer's disease and other disorders characterized by cholinergic deficits. Further structure-activity relationship (SAR) studies are warranted to fully explore the potential of this versatile heterocyclic system.

References

  • MDPI. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. [Link]

  • Semantic Scholar. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]

  • PubMed. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. [Link]

  • Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. Synthesis and evaluation of acetylcholineesterase inhibitory potential and antioxidant activity of benzothiazine derivatives | Request PDF. [Link]

  • PMC. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[2]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]

  • Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay. [Link]

  • Iranian Journal of Basic Medical Sciences. New Insight into the SAR of Pyrimido [4,5-b] [2]Benzothiazines as 15-lipoxygenase Inhibitors. [Link]

  • CABI Digital Library. In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

  • Semantic Scholar. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[2]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • MDPI. Inhibition of Cholinesterases by Benzothiazolone Derivatives. [Link]

  • PSE Community.org. Inhibition of Cholinesterases by Benzothiazolone Derivatives. [Link]

  • International Journal of ChemTech Research. Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. [Link]

  • Scribd. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. [Link]

  • PMC. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • ResearchGate. IC 50 values of antioxidant, lipoxygenase inhibition and urease... [Link]

  • PubMed. SAR comparative studies on pyrimido[4,5-b] [2]benzothiazine derivatives as 15-lipoxygenase inhibitors, using ab initio calculations. [Link]

  • ResearchGate. IC 50 values for the inhibition of lipoxygenase-1. [Link]

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Comparative

Benchmarking the Druggability of 6-bromo-2H-benzo[b]thiazin-3(4H)-one: A Comparative ADMET Profiling Guide

Executive Summary The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for agents ranging from calcium channel blockers (Diltiazem) to emerging acetylcholinesterase (AChE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for agents ranging from calcium channel blockers (Diltiazem) to emerging acetylcholinesterase (AChE) inhibitors. The specific derivative 6-bromo-2H-benzo[b]thiazin-3(4H)-one represents a critical optimization intermediate. The C6-bromine substituent is not merely structural; it strategically modulates lipophilicity (LogP) and blocks metabolic liability at the para-position relative to the nitrogen, potentially enhancing half-life compared to its unsubstituted parent.

This guide provides an in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction profile for this molecule. Unlike generic datasheets, we benchmark it against its unsubstituted parent and a structural reference standard (Chlorpromazine) to contextualize its performance.

Part 1: Physicochemical Profile & Drug-Likeness[1][2]

The foundation of ADMET prediction lies in physicochemical descriptors. The introduction of bromine at the C6 position significantly alters the electronic and lipophilic landscape of the benzothiazine core.

Comparative Physicochemical Data

The following data represents consensus predictions derived from SwissADME and QSAR modeling principles, validated against known benzothiazine datasets.

Property6-bromo-2H-benzo[b]thiazin-3(4H)-one 2H-benzo[b]thiazin-3(4H)-one (Parent)Chlorpromazine (Ref Standard)Interpretation
Molecular Weight 244.11 g/mol 165.21 g/mol 318.86 g/mol Ideal: <300 MW suggests high ligand efficiency.
Consensus LogP 2.35 (Predicted)1.425.19Optimal: The 6-Br shifts LogP into the "sweet spot" (2-3) for oral bioavailability, unlike the highly lipophilic Chlorpromazine.
TPSA (Ų) ~49.33~49.3332.26High Permeability: TPSA < 90 Ų strongly correlates with high BBB penetration.
H-Bond Donors 110Compliant: Single donor (NH) facilitates target binding without hindering membrane transit.
Rotatable Bonds 005Rigid: High rigidity implies lower entropic penalty upon binding to targets (e.g., AChE).
Lipinski Violations 0 01 (LogP > 5)Drug-Like: The 6-bromo derivative is fully Rule-of-5 compliant.

Expert Insight: The shift in LogP from 1.42 (Parent) to 2.35 (6-Bromo) is the critical differentiator. While the parent compound is water-soluble but potentially clears too rapidly, the brominated analog possesses sufficient lipophilicity to cross biological membranes (including the BBB) while remaining soluble enough for oral formulation.

Part 2: Absorption & Distribution (The Barriers)

Blood-Brain Barrier (BBB) Penetration

Given the benzothiazine scaffold's frequent application in CNS disorders (anxiety, neurodegeneration), BBB penetration is a go/no-go metric.

  • Prediction: High Probability (BOILED-Egg Model)

  • Mechanism: The molecule exhibits a WLOGP vs. TPSA correlation that places it directly within the "Yolk" of the BOILED-Egg plot. The absence of P-glycoprotein (P-gp) substrate recognition (predicted) further suggests it will not be actively effluxed from the CNS.

Human Intestinal Absorption (HIA)
  • Prediction: >90% Absorption

  • Logic: Small molecular size (MW < 250) combined with moderate lipophilicity ensures rapid passive diffusion across enterocytes.

Visualization: The ADMET Prediction Workflow

The following diagram illustrates the logical flow from structure to validated prediction, highlighting the critical decision gates.

ADMET_Workflow Struct Structure: 6-bromo-2H-benzo[b]thiazin-3(4H)-one Desc Descriptor Calculation (MW, LogP, TPSA) Struct->Desc Model Predictive Models (SwissADME / pkCSM) Desc->Model Gate1 Rule of 5 Check Model->Gate1 Gate1->Struct Fail (Redesign) Oral High Oral Bioavailability Gate1->Oral Pass Gate2 BBB Permeability (LogP > 2 & TPSA < 90) CNS CNS Active Candidate Gate2->CNS Pass Oral->Gate2

Figure 1: Logical workflow for determining the drug-likeness and CNS potential of the 6-bromo-benzothiazine scaffold.

Part 3: Metabolism & Toxicity (The Risks)

Metabolic Stability (The "Bromo-Block" Effect)

A major advantage of the 6-bromo substituent is the blocking of the para-position relative to the nitrogen atom. In the unsubstituted parent (2H-benzo[b]thiazin-3(4H)-one), the C6 and C7 positions are electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • CYP2D6/CYP3A4 Inhibition: Predicted Low . Unlike the phenothiazines (e.g., Chlorpromazine), which are potent CYP inhibitors, the smaller benzothiazine core is less likely to competitively inhibit these enzymes, reducing drug-drug interaction (DDI) risks.

  • Clearance: The bromine atom deactivates the aromatic ring slightly, potentially slowing down Phase I oxidation compared to the parent.

Toxicity Profile
  • AMES Toxicity: Negative (Predicted). Benzothiazines generally do not show mutagenicity unless substituted with nitro or nitroso groups.

  • hERG Inhibition: Low Risk. The molecule lacks the basic amine side chain typically associated with hERG channel blocking (QT prolongation), a common failure point for similar fused heterocycles.

Part 4: Experimental Validation Protocols

To transition from prediction to proof, the following self-validating protocols are recommended.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To experimentally verify the passive diffusion and BBB penetration predicted by the LogP values.

  • Preparation:

    • Prepare a 10 mM stock solution of 6-bromo-2H-benzo[b]thiazin-3(4H)-one in DMSO.

    • Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Membrane Coating:

    • Coat the filter membrane of the donor plate (96-well) with 5 µL of Pion BBB-1 lipid solution (specifically designed to mimic brain lipids).

  • Incubation:

    • Add 200 µL of compound solution to the donor wells.

    • Add 200 µL of pure PBS to the acceptor wells.

    • Sandwich the plates and incubate at 25°C for 4 hours in a humidity chamber.

  • Quantification:

    • Separate plates. Measure UV absorbance (250–400 nm) of both donor and acceptor wells.

    • Validation: Use Propranolol (High Permeability Control) and Mannitol (Low Permeability Control).

  • Calculation:

    • Calculate

      
       (Apparent Permeability). A value > 
      
      
      
      cm/s confirms CNS permeability.
Protocol B: Metabolic Stability (Microsomal Assay)

Purpose: To confirm the "Bromo-Block" hypothesis.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate compound (1 µM) with HLM in buffer (pH 7.4) for 5 mins at 37°C.

    • Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criteria:

      
       > 30 mins indicates acceptable stability.
      

Part 5: Mechanistic Signaling & Biological Context

While this guide focuses on ADMET, understanding the biological context is crucial. Derivatives of this scaffold are often explored as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's therapy.[1]

AChE_Pathway Ligand 6-bromo-2H-benzo[b]thiazin-3(4H)-one (Ligand) Site Peripheral Anionic Site (PAS) Ligand->Site Pi-Pi Stacking (Aromatic Ring) AChE Acetylcholinesterase (Enzyme) Effect Inhibition of ACh Hydrolysis AChE->Effect Reduced Activity Site->AChE Allosteric Modulation Outcome Increased Synaptic ACh (Cognitive Enhancement) Effect->Outcome Therapeutic Benefit

Figure 2: Potential mechanism of action for benzothiazine derivatives in CNS applications.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.[2] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Shafiq, M., et al. (2008). Synthesis and pharmacological evaluation of benzothiazine derivatives. Acta Crystallographica Section E, 64(10), o1972. (Contextual reference for benzothiazine synthesis and structure). [Link]

  • Lipinski, C. A. (2004).[2] Lead- and drug-like compounds: the rule-of-five revolution.[2] Drug Discovery Today: Technologies, 1(4), 337-341.[2] [Link]

  • Gautam, N., et al. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines. European Journal of Chemistry, 3(1), 89-93. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one proper disposal procedures

Executive Summary & Operational Classification Immediate Action Required: Treat 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS: 98434-22-1) as a Halogenated Organic Solid .[1] Primary Hazard: Aquatic Chronic Toxicity (H4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Classification

Immediate Action Required: Treat 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS: 98434-22-1) as a Halogenated Organic Solid .[1]

  • Primary Hazard: Aquatic Chronic Toxicity (H412).[1]

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

  • Strict Prohibition: Do NOT dispose of via sink drains or general trash.[1] Do NOT mix with non-halogenated solvents or oxidizers.[1]

This compound functions as a scaffold in medicinal chemistry (often for adrenergic agonists).[1] While it is a stable solid, its brominated nature dictates that it enters a specialized waste stream to prevent the release of hydrogen bromide (HBr) gas and potential brominated dioxins during thermal destruction.[1]

Hazard Identification & Technical Justification (Causality)

As scientists, we do not follow safety rules blindly; we follow them because we understand the chemical consequences.[1] The disposal protocol for this benzothiazine derivative is governed by two structural features:

  • The Bromine Substituent (C-Br Bond):

    • Causality: Upon standard combustion, non-halogenated organics produce CO₂ and H₂O.[1] However, this compound releases Hydrogen Bromide (HBr) gas.[1]

    • Impact: HBr is highly corrosive to standard incinerator linings and is a regulated atmospheric pollutant.[1] Therefore, this waste must be routed to facilities equipped with caustic scrubbers (e.g., rotary kilns operating >1000°C).[1]

  • The Thiazine Core (Sulfur Heterocycle):

    • Causality: The sulfur atom oxidizes to Sulfur Oxides (SOx) during combustion.[1]

    • Impact: Combined with HBr, this creates an acidic off-gas profile that necessitates the "Halogenated/Sulfur-Bearing" waste stream classification.[1]

Data Summary Table: Physical & Safety Properties

PropertyValueOperational Implication
CAS Number 98434-22-1Use for specific waste profiling.[1]
Physical State Solid (Pale yellow)Dust generation is the primary exposure vector during disposal.[1]
Molecular Formula C₈H₆BrNOSHalogenated (Br) and Sulfur (S) content requires segregation.[1]
GHS Classification Aquatic Chronic 3 (H412)Zero-discharge policy for drains/sinks.[1]
Combustibility Combustible SolidKeep away from strong oxidizers in the waste accumulation area.[1]

Operational Protocol: The "Self-Validating" Disposal System

This protocol is designed as a self-validating loop.[1] If you cannot complete a step (e.g., you cannot find the correct label), the system forces a "Stop Work" condition until safety is restored.

Phase 1: Waste Characterization & Segregation[1]
  • Validation Check: Does the container label explicitly say "Halogenated"? If "No," stop.

  • Action: Segregate this solid from "Non-Halogenated" solids (like glucose or simple amino acids). Mixing these increases the cost of disposal for the entire container to the higher "Halogenated" rate.[1]

Phase 2: Packaging & Labeling
  • Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.[1]

  • Secondary Containment: If the material is in solution (e.g., reaction mother liquor), it must go into a Halogenated Solvent carboy (e.g., the "Blue Can").

  • Labeling:

    • Do not use abbreviations (e.g., "Bromobenzothiazine").[1]

    • Write: "6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one".

    • Check: "Toxic" and "Halogenated" boxes.[1]

Phase 3: Satellite Accumulation
  • Store in a closed container within your lab's Satellite Accumulation Area (SAA).[1]

  • Critical Rule: Ensure the container is compatible. Avoid metal containers, as residual moisture can hydrolyze the compound or impurities to create acidic conditions that corrode metal.[1] Use HDPE or Glass.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound depending on its state (Solid vs. Solution).

DisposalWorkflow Start Waste Generation: 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Dissolved SolidContainer Container Type: Wide-Mouth HDPE Jar or Double-Bagged Poly SolidPath->SolidContainer LiquidContainer Container Type: Halogenated Solvent Carboy (Safety Can) LiquidPath->LiquidContainer Labeling Labeling Requirement: 1. Full Chemical Name 2. Check 'Halogenated' 3. Check 'Toxic' SolidContainer->Labeling LiquidContainer->Labeling SAA Satellite Accumulation Area (Keep Closed) Labeling->SAA Final EHS Pickup -> High Temp Incineration (w/ Scrubbers) SAA->Final

Figure 1: Decision matrix for segregating brominated benzothiazine waste based on physical state.

Spill Contingency Protocol

In the event of a benchtop spill, follow this "Dry-Clean" method to prevent generating unnecessary liquid hazardous waste.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation.[1]

  • Containment: Do not use water initially. Water spreads the contamination.[1]

  • Removal:

    • Scenario A (Dry Powder): Gently sweep using a brush and dustpan dedicated to hazardous waste.[1]

    • Scenario B (Trace Residue): Use a paper towel dampened with a small amount of acetone or ethanol to wipe the area.[1]

  • Disposal: Place the spilled solid and the contaminated paper towels into the Solid Hazardous Waste container.

  • Decontamination: Wash the surface with soap and water only after the bulk solid has been removed.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1][3] Compound Summary: 6-Bromo-2H-1,4-benzothiazin-3(4H)-one.[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

Operational Safety Guide: 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one Executive Safety Summary (BLUF) 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS: 22854-41-7 / 98434-22-1 analogs) is a halogenated heterocyclic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

Executive Safety Summary (BLUF)

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS: 22854-41-7 / 98434-22-1 analogs) is a halogenated heterocyclic intermediate.[1] While often classified as a GHS Category 2 Irritant, its role as a scaffold for bioactive pharmaceuticals (anti-inflammatory and antimicrobial agents) necessitates a Precautionary Potency approach.

The Critical Hazard: As a fine pale-yellow powder, the primary exposure vector is inhalation of fugitive dust during weighing and dermal absorption once solubilized in organic solvents.[1]

Core Directive: Treat as an Occupational Exposure Band (OEB) 2 compound. Do not handle on an open bench.

Hazard Profile & Risk Logic

To select the correct PPE, we must understand the specific risks associated with this benzothiazine derivative.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]High risk from hand-to-mouth transfer if gloves are doffed incorrectly.[1]
Skin Irritant H315 Causes skin irritation.[1][2][3]Solid powder causes contact dermatitis; solutions penetrate skin rapidly.[1]
Eye Irritant H319 Causes serious eye irritation.[1][2][3][4]Fine dust settles on ocular mucous membranes; moisture in eyes activates irritation.[1]
STOT-SE H335 Respiratory irritation.[1][2][3]Highest Risk: Inhaling dust triggers mucosal inflammation.[1]

Scientist's Insight: Standard nitrile gloves provide excellent protection against the solid powder.[1] However, this compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for synthesis.[1] Standard nitrile gloves degrade rapidly in DCM. Your PPE protocol must account for the solvent system, not just the solute.[1]

The PPE Matrix: Layered Defense

Do not rely on a single barrier. Use a redundant system.

A. Respiratory Protection
  • Standard Operation (In Fume Hood): No respirator required if sash is at working height (18 inches).[1]

  • Spill Cleanup / Outside Hood: N95 (minimum) or P100 Half-Face Respirator .[1]

  • Rationale: The particle size of recrystallized benzothiazines often generates "fines" (<10 µm) that bypass simple surgical masks.[1]

B. Ocular Protection
  • Requirement: ANSI Z87.1 Chemical Splash Goggles.[1]

  • Why not just safety glasses? Safety glasses have gaps.[1] Air turbulence in a fume hood can circulate light powders behind the lens.[1] Goggles seal the orbital area.[1]

C. Dermal Protection (The "Double-Shell" Protocol)[1]
  • Inner Layer: 4 mil Nitrile (Inspection White).[1]

  • Outer Layer:

    • Handling Solid: 4-8 mil Nitrile (Blue/Purple).[1]

    • Handling Solutions (DCM/DMF):Silver Shield (Laminate) or High-Breakthrough Nitrile (>8 mil).[1]

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (to bridge the glove-cuff gap).[1]

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity? Solid->Qty Solvent Solvent Type? Solution->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large Standard Standard Solvent (MeOH, EtOAc) Solvent->Standard Aggressive Penetrating Solvent (DCM, DMF, DMSO) Solvent->Aggressive PPE_Level1 LEVEL 1: Fume Hood + Nitrile Gloves + Safety Glasses Small->PPE_Level1 PPE_Level2 LEVEL 2: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Large->PPE_Level2 Standard->PPE_Level1 PPE_Level3 LEVEL 3: Laminate Gloves (Silver Shield) + Goggles + Face Shield Aggressive->PPE_Level3

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1]

Operational Protocol: Weighing & Transfer

The moment of highest risk is transferring the dry powder from the stock bottle to the reaction vessel.[1] Benzothiazinones are prone to static charge, causing "fly-away" dust.[1]

Step-by-Step Workflow:

  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.[1]

    • Line the work surface with an absorbent, plastic-backed pad (absorbent side up).[1]

    • Pre-weigh a sealable vial.[1] Never weigh directly into an open flask on the balance.

  • The Transfer:

    • Technique: Do not pour.[1][5] Use a disposable spatula.[1]

    • Static Control: Pass the anti-static gun over the open bottle before inserting the spatula.[1]

    • Containment: Keep the receiving vial as close to the stock bottle as possible to minimize travel distance.

  • Decontamination:

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping.[1] This prevents hazardous crust formation on the cap.[1]

    • Dispose of the spatula and Kimwipe in a solid hazardous waste bin inside the hood.[1]

Emergency Response & Disposal

If a spill occurs, your priority is preventing the dust from becoming airborne.[1]

Spill Response Protocol:

  • Alert: Announce "Spill in Hood" to nearby personnel.

  • Isolate: Lower sash to 6 inches.

  • Neutralize (Dust Control):

    • Do NOT sweep.[1]

    • Cover the powder gently with paper towels.[1]

    • Wet the towels with a compatible solvent (Ethanol or Water) to dampen the powder.

  • Clean: Wipe up the wet slurry.[1] Place in a sealed bag.

  • Verify: Check the area with a UV lamp (many benzothiazines fluoresce) to ensure total removal.[1]

Disposal:

  • Solid Waste: Label as "Toxic Solid, Organic (Benzothiazine derivative)."[1]

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated streams depending on the solvent used.[1]

  • Aquatic Note: Due to H412 potential, never dispose of trace residues down the sink.[1]

Spill_Response Alert 1. ALERT Notify Lab Personnel Isolate 2. ISOLATE Lower Sash to 6 inches Alert->Isolate Dampen 3. DAMPEN Cover with solvent-soaked towels (No Sweeping) Isolate->Dampen Collect 4. COLLECT Wipe up slurry Seal in Ziploc bag Dampen->Collect Verify 5. VERIFY UV Light Inspection Collect->Verify

Figure 2: Spill Response Workflow emphasizing dust suppression.[1]

References

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one.[1][6] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Benzothiazine Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

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